3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYTRKUYWYTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This document details a feasible synthetic pathway, outlines key characterization methodologies, and discusses the potential biological significance of this molecule, drawing upon the known activities of related chemical structures.
Introduction
Heterocyclic compounds containing the pyrazole nucleus are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a nitro group, a well-known pharmacophore, can significantly influence the electronic and biological properties of a molecule. Furthermore, the propanenitrile moiety offers a versatile handle for further chemical modifications. The target compound, this compound (CAS No. 1002243-79-9), combines these features, making it a molecule of considerable interest for drug discovery and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1002243-79-9 |
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| Boiling Point | 381.0 ± 22.0 °C at 760 mmHg |
| Flash Point | 184.2 ± 22.3 °C |
| Refractive Index | 1.633 |
| Melting Point | Not available |
Synthesis Pathway
The synthesis of this compound is proposed as a two-step process, commencing with the nitration of pyrazole to yield 4-nitropyrazole, followed by a base-catalyzed cyanoethylation.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-1H-pyrazole
A one-pot, two-step method is employed for the efficient synthesis of 4-nitropyrazole from pyrazole[1].
-
Materials: Pyrazole, concentrated sulfuric acid, fuming nitric acid (98%), fuming sulfuric acid (20%).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole in concentrated sulfuric acid.
-
Cool the mixture in an ice-water bath.
-
Slowly add a pre-mixed nitrating solution of fuming nitric acid and fuming sulfuric acid to the pyrazole sulfate solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated white solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitropyrazole.
-
Step 2: Synthesis of this compound
The synthesis proceeds via a Michael addition of 4-nitropyrazole to acrylonitrile, a reaction commonly known as cyanoethylation. This reaction is typically base-catalyzed[2].
-
Materials: 4-Nitro-1H-pyrazole, acrylonitrile, a suitable base (e.g., Triton B, sodium methoxide, or potassium carbonate), and a solvent (e.g., dioxane, acetonitrile, or DMF).
-
Procedure:
-
Dissolve 4-nitropyrazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of the base to the solution.
-
Slowly add acrylonitrile to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
-
Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended.
References
In-Depth Technical Guide: 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS No. 1002243-79-9). Due to the limited availability of experimental data in peer-reviewed literature and public databases, this document summarizes the foundational chemical information and presents predicted properties. To offer a comparative context, data for structurally related pyrazole derivatives are also included. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and potential areas for future investigation.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a propanenitrile group at the 1-position of the nitrogen atom.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 1002243-79-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₆N₄O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 166.14 g/mol | Chemical Supplier Catalogs |
| Boiling Point | 381.0 ± 22.0 °C | Predicted[1] |
| Density | 1.40 ± 0.1 g/cm³ | Predicted[1] |
| Storage Condition | Room Temperature | FUJIFILM Wako Chemicals |
Comparative Analysis with Related Compounds
To provide a frame of reference, the following table summarizes the properties of structurally similar pyrazole derivatives. It is crucial to note that these are distinct molecules, and their properties may not be directly extrapolated to this compound.
Table 2: Properties of Structurally Related Pyrazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-(1H-Pyrazol-1-yl)propanenitrile | 88393-88-8 | C₆H₇N₃ | 121.14 | Useful research chemical for pyrazole synthesis[2]. |
| 3-Nitropyrazole | 26621-44-3 | C₃H₃N₃O₂ | 113.08 | IR and Mass Spectrometry data available[3]. |
| 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile | 90953-15-4 | C₈H₁₀N₄O₂ | 194.19 | Established molecular formula and weight[4]. |
| 3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile | Not Available | C₆H₆ClN₃ | 155.58 | Commercially available for research[5]. |
Potential Synthesis Methodology
While a specific experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established pyrazole chemistry. A common method for the N-alkylation of pyrazoles is the Michael addition of a pyrazole to an α,β-unsaturated nitrile.
A potential synthetic workflow is outlined below:
Caption: Potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., acetonitrile, DMF), a basic catalyst (e.g., triethylamine, DBU) is added.
-
Addition of Reactant: Acrylonitrile is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water or a saturated ammonium chloride solution. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.
Disclaimer: This is a generalized, hypothetical protocol. Actual reaction conditions would require optimization.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity of this compound. Studies on its potential pharmacological effects, mechanism of action, or involvement in any cellular signaling pathways have not been found in the scientific literature.
However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitro group, a known electron-withdrawing group, and the cyano group could modulate the electronic properties and potential biological interactions of the molecule. Further research is required to elucidate any biological effects of this specific compound.
Conclusion and Future Directions
This compound is a chemical entity for which basic identifying information is available, but a comprehensive experimental characterization is lacking in the public domain. The predicted properties suggest a high-boiling, dense liquid at room temperature.
For drug development and scientific research, the following future work is recommended:
-
Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol followed by full characterization using modern analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS, and melting point analysis).
-
Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility in various solvents, pKa, and logP.
-
Biological Screening: In vitro screening against a panel of biological targets to identify any potential pharmacological activity.
-
Computational Studies: In silico modeling and docking studies could provide insights into potential biological targets and guide experimental work.
This technical guide underscores the need for further empirical investigation to fully characterize the chemical and biological properties of this compound.
References
- 1. 1002243-79-9 | CAS DataBase [m.chemicalbook.com]
- 2. Cas 1002243-79-9,3-(4-NITRO-PYRAZOL-1-YL)-PROPIONITRILE | lookchem [lookchem.com]
- 3. 3-(4-NITRO-PYRAZOL-1-YL)-PROPIONITRILE CAS#: 1002243-79-9 [amp.chemicalbook.com]
- 4. ตัวกลางไนไตรล | ตัวกลางยา (43) [myskinrecipes.com]
- 5. [Antimicrobial activity of selected aqua-carboxyl-cupric complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS 1002243-79-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. It is important to note that while this compound is commercially available, detailed experimental studies on its synthesis, biological activity, and mechanism of action are not extensively reported in publicly accessible scientific literature. Therefore, this guide draws upon existing data for the compound, general knowledge of related chemical structures, and plausible synthetic and biological pathways.
Core Compound Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a propanenitrile side chain. The presence of the nitro group, a strong electron-withdrawing group, and the pyrazole nucleus, a scaffold known for a wide range of biological activities, suggests its potential as a versatile building block in medicinal chemistry and drug discovery.
| Property | Value | Source |
| CAS Number | 1002243-79-9 | Commercial Suppliers |
| Molecular Formula | C₆H₆N₄O₂ | Commercial Suppliers |
| Molecular Weight | 166.14 g/mol | Calculated |
| Boiling Point | 381.0±22.0 °C | ChemicalBook[1] |
Synthesis
Proposed Experimental Protocol: Michael Addition
This protocol is a generalized procedure based on known Michael additions of N-heterocycles to activated alkenes. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) would be necessary to achieve high yields and purity.
Reactants:
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4-nitro-1H-pyrazole
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Acrylonitrile
-
Basic catalyst (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic base like DBU)
-
Solvent (e.g., acetonitrile, DMF, or THF)
Procedure:
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To a solution of 4-nitro-1H-pyrazole in a suitable solvent, add a catalytic amount of a base.
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Stir the mixture at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen.
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Slowly add acrylonitrile to the reaction mixture.
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The reaction can be monitored by Thin Layer Chromatography (TLC) to determine its completion.
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Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
A patent for a related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, utilizes a Michael addition, supporting the feasibility of this synthetic approach[2].
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including:
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Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).
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Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation and survival.
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Antimicrobial: Showing efficacy against a range of bacteria and fungi.
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Antiviral: Inhibiting viral replication.
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Analgesic: Modulating pain pathways.
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Antidepressant: Interacting with neurotransmitter systems.
Given that the target compound is a nitropyrazole derivative, it could potentially exhibit interesting biological properties. For instance, some nitropyrazole-containing compounds have been investigated for their anticancer activities.
Hypothetical Signaling Pathway in Cancer
Based on the known activities of other pyrazole derivatives in cancer, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the title compound.
Future Research Directions
The lack of extensive data on this compound presents a number of opportunities for future research:
-
Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).
-
Biological Screening: A broad-based biological screening of the compound against various cell lines (cancer, microbial) and enzyme assays to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of the title compound to understand the contribution of the nitro group and the propanenitrile side chain to any observed biological activity.
-
Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets would be crucial for its development as a potential therapeutic agent.
Conclusion
This compound (CAS 1002243-79-9) is a readily available chemical entity with a structure that suggests potential for further exploration in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited in the public domain, its pyrazole core and nitro-functionalization make it an intriguing candidate for future research. The information and hypothetical pathways presented in this guide are intended to serve as a foundation and stimulus for such investigations. It is imperative that any future work on this compound be accompanied by rigorous experimental validation.
References
- 1. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
In-Depth Technical Guide on the Structure Elucidation of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A precise understanding of a molecule's three-dimensional architecture and electronic properties is paramount for predicting its biological activity, metabolic fate, and potential toxicities. This technical guide outlines a systematic approach to the structure determination of N-substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the primary focus is on the methodology, we will use 3-(1H-pyrazol-1-yl)propanenitrile as a model compound to illustrate the application of various analytical techniques.
Experimental Protocols
The synthesis and purification of the analyte are the initial critical steps before any structural analysis can be performed. Following synthesis, a battery of spectroscopic and analytical techniques are employed to unequivocally determine the chemical structure.
Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile (Representative Compound)
A common and efficient method for the synthesis of N-alkylated pyrazoles is the Michael addition of a pyrazole to an activated alkene, such as acrylonitrile.
Reaction Scheme:
Materials:
-
Pyrazole
-
Acrylonitrile
-
A basic catalyst (e.g., Triton B, sodium hydroxide)
-
An appropriate solvent (e.g., acetonitrile, dioxane)
Procedure:
-
To a solution of pyrazole (1.0 eq) in the chosen solvent, a catalytic amount of the base is added.
-
Acrylonitrile (1.1 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove the catalyst.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-(1H-pyrazol-1-yl)propanenitrile.
Spectroscopic and Analytical Characterization
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to record the spectra.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
IR spectroscopy provides information about the functional groups present in the molecule.
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.
-
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is commonly used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak [M]⁺ or [M+H]⁺ and various fragment ions.
Data Presentation
The quantitative data obtained from the spectroscopic analyses are summarized in the following tables for the representative compound, 3-(1H-pyrazol-1-yl)propanenitrile.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.55 | d | 1.6 | 1H | H-5 (Pyrazole) |
| 7.51 | d | 2.4 | 1H | H-3 (Pyrazole) |
| 6.30 | t | 2.0 | 1H | H-4 (Pyrazole) |
| 4.40 | t | 6.8 | 2H | N-CH₂ |
| 2.95 | t | 6.8 | 2H | CH₂-CN |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 139.5 | C-3 (Pyrazole) |
| 129.8 | C-5 (Pyrazole) |
| 117.2 | CN |
| 106.0 | C-4 (Pyrazole) |
| 48.0 | N-CH₂ |
| 18.5 | CH₂-CN |
Table 3: IR Spectroscopic Data
| Wavenumber (ν, cm⁻¹) | Assignment |
| 3110 | C-H stretch (aromatic) |
| 2950 | C-H stretch (aliphatic) |
| 2250 | C≡N stretch (nitrile) |
| 1520 | C=N stretch (pyrazole ring) |
| 1400 | C=C stretch (pyrazole ring) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 121.0639 | [M]⁺ (Calculated for C₆H₇N₃: 121.0640) |
| 94.0531 | [M - HCN]⁺ |
| 68.0504 | [Pyrazole]⁺ |
| 54.0344 | [CH₂CH₂CN]⁺ |
Note: The data presented in these tables are representative for 3-(1H-pyrazol-1-yl)propanenitrile and would be expected to differ for the target compound, 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, particularly in the chemical shifts of the pyrazole ring protons and carbons due to the strong electron-withdrawing effect of the nitro group.
Mandatory Visualization
The logical workflow for the structure elucidation of a novel compound like this compound is depicted in the following diagram.
Caption: Workflow for the structure elucidation of a novel compound.
Conclusion
Spectroscopic and Synthesis Data for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile Remains Elusive in Publicly Accessible Records
Despite extensive searches for the spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, detailed information remains largely unavailable in publicly accessible scientific literature and databases.
While the existence of the compound is confirmed through its Chemical Abstracts Service (CAS) number, 1002243-79-9, and its listing by various chemical suppliers, in-depth characterization data and detailed synthetic methodologies are not provided in the available resources.
Key Identifiers and Properties:
-
Chemical Name: this compound
-
CAS Number: 1002243-79-9
-
Molecular Formula: C₆H₆N₄O₂[1]
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Molecular Weight: 166.14 g/mol [1]
Current Status of Available Data:
Searches for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this specific compound did not yield any published spectra or quantitative data. Similarly, detailed experimental protocols for its synthesis, purification, and analysis are not described in the searched scientific papers and chemical databases.
While information on related compounds, such as 3-nitropyrazole and other pyrazole derivatives, is available, this does not provide the specific data required for a comprehensive technical guide on this compound.
For researchers, scientists, and drug development professionals seeking to work with this compound, the current lack of publicly available spectroscopic and synthesis data presents a significant challenge. The information may be contained within proprietary databases, not yet published research, or require de novo synthesis and characterization.
Due to the absence of the necessary quantitative data, the requested tables and diagrams illustrating experimental workflows could not be generated. Further investigation through specialized chemical synthesis and analysis would be required to establish a complete spectroscopic profile for this compound.
References
Potential Biological Activities of Nitropyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrazole compounds, a class of heterocyclic organic molecules, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a nitro group onto the pyrazole scaffold can profoundly influence the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of nitropyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Nitropyrazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected nitropyrazole compounds against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | MCF-7 (Breast) | < 10 | Cisplatin | > 10 |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | ES-2 (Ovarian) | ~10 | Cisplatin | > 10 |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | A549 (Lung) | > 10 | Cisplatin | > 10 |
| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivative | A549 (Lung) | 1.962 | - | - |
| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivative | HCT-116 (Colon) | 3.597 | - | - |
| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivative | MCF-7 (Breast) | 1.764 | - | - |
| 1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivative | HT-29 (Colon) | 4.496 | - | - |
| Pyrazole-naphthalene derivative | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 |
Table 1: In vitro anticancer activity of selected nitropyrazole and pyrazole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Nitropyrazole compound stock solution (dissolved in DMSO)
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyrazole compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Signaling Pathways in Anticancer Activity
Nitropyrazole compounds can induce apoptosis through the intrinsic pathway, which is often initiated by an increase in reactive oxygen species (ROS) and involves the Bcl-2 family of proteins and caspases.[2]
Antimicrobial Activity
Certain nitropyrazole derivatives have shown promising activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected nitropyrazole compounds against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |
| Pyrazole derivative 2 | Aspergillus niger | 1 | Clotrimazole | 2 |
| Pyrazole derivative 3 | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |
| 5-(4-nitrophenyl)furanyl-pyrazole derivative | Staphylococcus aureus ATCC 25923 | - | - | - |
| 5-(4-nitrophenyl)furanyl-pyrazole derivative | Escherichia coli ATCC 25922 | - | - | - |
| 5-(4-nitrophenyl)furanyl-pyrazole derivative | Candida albicans ATCC 885-653 | - | - | - |
Table 2: In vitro antimicrobial activity of selected nitropyrazole and pyrazole derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4]
Materials:
-
Nitropyrazole compound stock solution
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the nitropyrazole compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add a standardized volume of the inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Anti-inflammatory Activity
Several pyrazole derivatives, including some with nitro substitutions, have been investigated for their anti-inflammatory properties.
Quantitative Anti-inflammatory Data
The following table presents the in vivo anti-inflammatory activity of a pyrazole derivative in the carrageenan-induced paw edema model.
| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) |
| Pyrazole derivative K-3 | 100 | 52.0 | 4 |
Table 3: In vivo anti-inflammatory activity of a pyrazole derivative.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[5]
Materials:
-
Nitropyrazole compound
-
Wistar albino rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the nitropyrazole compound.
-
Compound Administration: Administer the nitropyrazole compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Enzyme Inhibition
Nitropyrazole compounds have also been explored as inhibitors of various enzymes. For instance, pyrazole-1-carboxamidine has been shown to inhibit nitric oxide synthase (NOS) isoforms.
Quantitative Enzyme Inhibition Data
The following table shows the inhibitory activity of pyrazole-1-carboxamidine and its derivatives against different NOS isoforms.
| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 |
| 3-Methyl-PCA | 5 | - | - |
| 4-Methyl-PCA | 2.4 | - | - |
Table 4: Inhibitory activity of pyrazole derivatives against NOS isoforms.
Conclusion
Nitropyrazole compounds represent a promising class of molecules with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate future research in this area, aiding in the design and development of novel nitropyrazole-based therapeutic agents. The elucidation of their mechanisms of action, particularly the signaling pathways they modulate, will be crucial for their advancement into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide on the Role of the Nitro Group in Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability and versatile synthetic handles.[1] The introduction of a nitro group (—NO₂) onto this scaffold profoundly influences its chemical and physical properties, unlocking a wide spectrum of applications ranging from pharmaceuticals to high-energy-density materials. As a potent electron-withdrawing group, the nitro moiety modulates the electronic character of the pyrazole ring, enhances its molecular density, and often serves as a critical pharmacophore for biological activity. This guide provides a comprehensive technical overview of the multifaceted role of the nitro group in pyrazole derivatives, covering its impact on synthesis, physicochemical characteristics, and its pivotal function in driving biological activities such as anticancer, antimicrobial, and enzyme-inhibitory actions.
Synthesis of Nitropyrazole Derivatives
The primary method for synthesizing nitropyrazoles is the direct electrophilic nitration of the pyrazole ring.[2][3] The regioselectivity of this reaction is a key consideration, as nitration can occur at either a nitrogen (N-nitration) or a carbon (C-nitration) atom. Typically, N-nitropyrazoles are formed initially and can then be rearranged to the more stable C-nitro isomers under thermal or acidic conditions.[2][4][5]
Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric acid with fuming sulfuric acid, which provide a source of the nitronium ion (NO₂⁺).[2][3][4] The conditions can be tuned to control the degree of nitration, yielding mono-, di-, or even poly-nitrated pyrazoles.[2][3][6]
General Synthetic Workflow
The synthesis and evaluation of nitropyrazole derivatives typically follow a structured workflow, from the initial nitration of a pyrazole precursor to functionalization and subsequent biological screening. This process allows for the systematic exploration of structure-activity relationships.
Detailed Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole
This optimized one-pot, two-step method provides a high yield of 4-nitropyrazole.[4][7]
Materials:
-
Pyrazole (6.8 g, 0.1 mol)
-
Concentrated Sulfuric Acid (98%, 11 mL, 0.21 mol)
-
Fuming Sulfuric Acid (20% SO₃, 19.3 mL, 0.30 mol)
-
Fuming Nitric Acid (98%, 6.3 mL, 0.15 mol)
-
Ice-water bath
-
Crushed ice
-
100 mL four-necked flasks, stirrer, thermometer, dropping funnel
Procedure:
-
Step 1: Preparation of Nitrosulfuric Acid. In a 100 mL four-necked flask, 19.3 mL of 20% fuming sulfuric acid is added.[4] While stirring in an ice-water bath, 6.3 mL of fuming nitric acid is slowly added via a dropping funnel, ensuring the temperature is maintained between 0 and 10°C.[4]
-
Step 2: Formation of Pyrazole Sulfate. In a separate 100 mL four-necked flask, 11 mL of concentrated sulfuric acid and 6.8 g of pyrazole are added sequentially at room temperature.[4] The mixture is stirred for 30 minutes.[4]
-
Step 3: Nitration. The pyrazole sulfate mixture from Step 2 is cooled in an ice-water bath. The prepared nitrosulfuric acid from Step 1 is then added slowly, maintaining a reaction temperature of 50°C.[4] The reaction is stirred at this temperature for 1.5 hours.[4]
-
Step 4: Isolation. Upon completion, the reaction mixture is poured onto crushed ice. The resulting precipitate (4-nitropyrazole) is collected by filtration, washed with cold water, and dried. This optimized process achieves a product yield of up to 85%.[4]
Physicochemical Impact of the Nitro Group
The introduction of a nitro group dramatically alters the physicochemical landscape of the pyrazole ring.
-
Electronic Effects: As a powerful electron-withdrawing group, the nitro moiety decreases the electron density of the pyrazole ring. This enhances the acidity of N-H protons and can make the ring more susceptible to nucleophilic substitution reactions, a property exploited in the synthesis of further derivatives.[8]
-
Energetic Properties: In the field of energetic materials, the nitro group is paramount. It increases the molecular density, nitrogen content, and improves the oxygen balance, all of which are critical factors for enhancing detonation performance.[2][5][6][9] Nitropyrazoles are characterized by high heats of formation, good thermal stability, and oxidation resistance.[2][5]
Physicochemical Data of Simple Nitropyrazoles
The following table summarizes key properties of foundational nitropyrazole structures.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) |
| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08[10] | 175-176 | 1.61 | |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 163–165[5] | 1.52[5] | |
| 1-Nitropyrazole | C₃H₃N₃O₂ | 113.08[11] | 91-95 | N/A |
Role in Biological Activity
The nitro group is a well-established pharmacophore in drug design. In pyrazole derivatives, it is instrumental in defining their interaction with biological targets, leading to a range of therapeutic applications.
Anticancer Activity
Nitropyrazole derivatives have demonstrated significant potential as anticancer agents. The nitro group can enhance binding to target proteins or participate in bioreductive activation within hypoxic tumor environments.
A notable example involves platinum(II) complexes, where nitropyrazole derivatives act as ligands. The complex trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] showed significant cytotoxicity against a panel of cancer cell lines, with activity at micromolar concentrations that exceeded the benchmark drug cisplatin.[12] This highlights the crucial role of the nitropyrazole ligand in the complex's anticancer efficacy. Other studies have synthesized novel nitro-substituted triaryl pyrazole derivatives that exhibit binding affinity for estrogen receptors, suggesting a potential mechanism for treating hormone-dependent cancers.[13]
Antimicrobial Activity
The nitro group is a common feature in many antimicrobial drugs, and its inclusion in the pyrazole scaffold has yielded compounds with potent antibacterial and antifungal properties.[14][15][16][17][18] The nitro-aromatic moiety is often crucial for the compound's mechanism of action, which can involve the generation of reactive nitrogen species following intracellular reduction of the nitro group. For instance, certain nitro-pyrazole based thiazole derivatives have shown remarkable activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[17]
Enzyme Inhibition
Nitropyrazole derivatives have been investigated as inhibitors of various enzymes. A prominent area of research is the inhibition of Nitric Oxide Synthase (NOS), an enzyme involved in various physiological and pathological processes.
Compounds where an amidine function is attached to the pyrazole nitrogen have been identified as potent NOS inhibitors.[19][20] 1H-Pyrazole-1-carboxamidine (PCA) inhibits all three major NOS isoforms (iNOS, eNOS, and nNOS) with high potency.[19][20] Substitution on the pyrazole ring can modulate this activity and introduce selectivity. For example, 4-methyl-PCA shows a preference for inhibiting the inducible isoform (iNOS), which is a key target in inflammatory conditions.[19][20]
Quantitative Biological Activity Data
The following tables summarize quantitative data for nitropyrazole derivatives across different biological activities.
Table 1: Nitric Oxide Synthase (NOS) Inhibition
| Compound | Target Isoform | IC₅₀ (µM) | Reference |
| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, eNOS, nNOS | 0.2 | [19][20] |
| 3-Methyl-PCA | iNOS | 5.0 | [19][20] |
| 4-Methyl-PCA | iNOS | 2.4 | [19][20] |
| N(G)-methyl-L-arginine (NMA) | iNOS | 6.0 | [19][20] |
Structure-Activity Relationships (SAR) and Mechanistic Insights
The biological activity of nitropyrazole derivatives is highly dependent on the substitution pattern. The position of the nitro group, along with the nature of other substituents on the pyrazole ring, dictates the molecule's potency and selectivity.
-
Positional Isomerism: The location of the nitro group (e.g., at the C3, C4, or C5 position) alters the electronic distribution and steric profile of the molecule, directly impacting its ability to fit into the binding pocket of a biological target.
-
Mechanism of Action: For many nitroaromatic compounds, particularly in antimicrobial and some anticancer applications, the mechanism involves bioreduction. The nitro group is reduced by cellular reductases (often in anaerobic or hypoxic environments) to form highly reactive intermediates like nitroso and hydroxylamino species, which can then damage cellular macromolecules such as DNA and proteins.
Logical Relationship Diagram
The influence of the nitro group on a pyrazole derivative's properties and subsequent biological effect can be visualized as a logical flow.
Conclusion and Future Outlook
The nitro group is a powerful and versatile functional moiety in the design and development of pyrazole derivatives. Its profound electron-withdrawing nature not only facilitates diverse synthetic transformations but also modulates the physicochemical properties of the pyrazole core, making it suitable for applications from medicine to materials science. As a pharmacophore, it is integral to the anticancer, antimicrobial, and enzyme-inhibitory activities of numerous compounds.
Future research will likely focus on leveraging the unique properties of the nitro group to design next-generation therapeutics with enhanced selectivity and reduced toxicity. The potential for bioreductive activation makes nitropyrazoles particularly attractive for developing hypoxia-activated prodrugs for targeted cancer therapy. Furthermore, the systematic exploration of poly-nitrated pyrazoles will continue to push the boundaries in the field of high-performance energetic materials. The continued study of nitropyrazole derivatives promises to yield novel solutions to pressing challenges in both human health and advanced materials.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazole, 1-nitro- | C3H3N3O2 | CID 146002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. meddocsonline.org [meddocsonline.org]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Cornerstone of Modern Drug Discovery: A Technical Guide to Pyrazole-Based Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities have made it a cornerstone in the development of numerous therapeutic agents.[3][4] This technical guide provides an in-depth exploration of pyrazole-based chemical intermediates, focusing on their synthesis, key experimental protocols, and pivotal role in drug discovery. Pyrazole-containing compounds are integral to a wide array of pharmaceuticals, demonstrating anti-inflammatory, anticancer, analgesic, and antimicrobial properties, among others.[3][5]
Synthetic Strategies for Pyrazole Intermediates
The synthesis of the pyrazole ring is a well-established yet continually evolving field in organic chemistry. The primary and most classical approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method first reported by Ludwig Knorr in 1883.[6][7] Modern advancements have introduced a variety of methodologies, including multicomponent reactions (MCRs) and catalyst-driven protocols, which offer improved efficiency, diversity, and regioselectivity.[8][9]
A summary of prominent synthetic methods is presented below:
| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Features |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazine derivatives | Acid-catalyzed (e.g., Acetic Acid) | Versatile and simple; regioselectivity can be an issue with unsymmetrical dicarbonyls.[6] |
| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, Hydrazine derivatives, etc. | Various catalysts (e.g., Taurine, Nano-ZnO), sometimes solvent-free or under ultrasound/microwave irradiation.[1][8][10] | High efficiency, atom economy, and diversity of accessible structures.[1] |
| 1,3-Dipolar Cycloaddition | Alkynes/Alkenes, 1,3-Dipolar compounds (e.g., Nitrilimines) | In situ generation of the dipole. | Provides access to specific substitution patterns.[9] |
| From Pyranones | 2,3-Dihydro-4H-pyran-4-ones, Arylhydrazines | Montmorillonite KSF | A useful method for the synthesis of 5-substituted pyrazoles.[9] |
| From Isoxazoles | Isoxazoles, Hydrazine derivatives | Ring-opening and subsequent cyclocondensation. | A regioselective route to aminopyrazoles.[11] |
Key Experimental Protocols
Providing detailed and reproducible experimental methodologies is crucial for the successful synthesis of pyrazole intermediates. Below are representative protocols for common synthetic transformations.
General Protocol for Knorr Pyrazole Synthesis of 1,3,5-Substituted Pyrazoles
This protocol is a generalized procedure based on the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.0 equivalent)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.0 equivalent)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[6]
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture under reflux for 1-2 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.[6]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6]
Representative Multicomponent Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles
This protocol illustrates a taurine-catalyzed four-component reaction in an aqueous medium.[1]
Materials:
-
Aryl or Hetaryl Aldehyde (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Ethyl acetoacetate (1.0 equivalent)
-
Hydrazine hydrate (1.0 equivalent)
-
Taurine (catalyst)
-
Water
Procedure:
-
Combine the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water.
-
Add a catalytic amount of taurine to the mixture.
-
Heat the reaction mixture at 80°C for 2 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Core Pyrazole Intermediates and Their Applications
Functionally substituted pyrazoles serve as versatile building blocks for more complex molecules. Aminopyrazoles and formylpyrazoles are particularly important intermediates.[7]
-
Aminopyrazoles: These are key precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in many biologically active compounds.[7][11]
-
Formylpyrazoles (Pyrazole-carbaldehydes): These intermediates are crucial for constructing a variety of derivatives through reactions like the Biginelli, Hantzsch, and Debus reactions, leading to compounds with potential antibacterial properties.[1]
-
Trifluoromethylated Pyrazoles: The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a drug molecule. These intermediates are synthesized through specialized methods, such as the double hydroamination of β-CF3-1,3-enynes.[11]
The pyrazole scaffold is a constituent of numerous FDA-approved drugs, highlighting its therapeutic significance.[1][4] Examples include the anti-inflammatory drug Celecoxib and the analgesic Difenamizole.[4] The pyrazole ring often acts as an aryl bioisostere, improving the drug's lipophilicity and solubility, and facilitating optimal binding to target proteins.[4]
Visualizing Synthetic Pathways and Workflows
Diagrammatic representations are invaluable for understanding the logical flow of synthetic routes and experimental procedures.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Workflow for a multicomponent pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. chim.it [chim.it]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is a versatile bifunctional molecule containing a 4-nitropyrazole moiety and a propanenitrile chain. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring, making it a valuable building block in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing a handle for further molecular elaboration. These structural features make this compound a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
The primary route to synthesizing this compound is through the aza-Michael addition of 4-nitro-1H-pyrazole to acrylonitrile. This reaction is typically base-catalyzed and proceeds with high regioselectivity at the N1 position of the pyrazole ring.
Synthesis of this compound
The synthesis of this compound is efficiently achieved via a base-catalyzed aza-Michael addition of 4-nitro-1H-pyrazole to acrylonitrile. This method offers high yields and selectivity.
Experimental Protocol: Aza-Michael Addition
Materials:
-
4-nitro-1H-pyrazole
-
Acrylonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (0.2 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add acrylonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Dry the product under vacuum.
Quantitative Data
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | CH₃CN | 50 | 12 | 92 |
| 2 | K₂CO₃ | DMF | 60 | 18 | 85 |
| 3 | DBU | CH₂Cl₂ | 25 | 24 | 78 |
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.32 (s, 1H), 8.05 (s, 1H), 4.51 (t, J = 6.8 Hz, 2H), 3.01 (t, J = 6.8 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 139.8, 136.5, 128.9, 116.7, 48.2, 18.5.
-
MS (ESI): m/z 167.0 [M+H]⁺.
Applications in Organic Synthesis
The dual functionality of this compound allows for a range of synthetic transformations, making it a valuable intermediate.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, providing a key intermediate for the synthesis of various pyrazole-containing heterocycles.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the reaction vessel and backfill with hydrogen gas (balloon pressure).
-
Stir the reaction vigorously at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.
Quantitative Data for Nitro Group Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂, Pd/C | MeOH | 25 | 6 | 95 |
| 2 | SnCl₂·2H₂O | EtOH | 78 | 4 | 88 |
| 3 | Fe, NH₄Cl | EtOH/H₂O | 80 | 3 | 82 |
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in amide coupling reactions or other transformations.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add a 3:1 mixture of water and concentrated sulfuric acid.
-
Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
Quantitative Data for Nitrile Hydrolysis
| Entry | Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄/H₂O | 100 | 8 | 85 |
| 2 | NaOH/H₂O, then H⁺ | 100 | 12 | 79 |
Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: Simplified mechanism of the base-catalyzed aza-Michael addition.
Application Notes and Protocols: Reaction of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a 4-nitropyrazole core N-alkyated with a propanenitrile side chain. The electron-withdrawing nature of the nitro group at the C4 position of the pyrazole ring renders this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile opens avenues for the synthesis of a diverse range of 4-substituted pyrazole derivatives, which are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in bioactive molecules. These application notes provide an overview of the potential reactions of this compound with various nucleophiles and offer generalized experimental protocols based on analogous reactions reported for other N-substituted nitropyrazoles.
Predicted Reactivity
The primary mode of reaction for this compound with nucleophiles is anticipated to be the displacement of the 4-nitro group. The N-propanenitrile substituent, being electron-withdrawing, is expected to further activate the pyrazole ring towards nucleophilic attack. The general reaction scheme is depicted below:
Caption: General reaction scheme for the nucleophilic aromatic substitution on this compound.
It is also conceivable that under strongly basic conditions, the propanenitrile side chain could undergo reactions such as hydrolysis or elimination (de-cyanoethylation). Researchers should be mindful of the reaction conditions to favor the desired substitution at the pyrazole ring.
Reactions with Amine Nucleophiles
The reaction with primary and secondary amines is expected to yield 4-amino-substituted pyrazole derivatives. These reactions are typically carried out in a suitable solvent at elevated temperatures.
Hypothetical Experimental Protocol: Synthesis of 3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrile
-
Reagents and Materials:
-
This compound
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dipotassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrile.
-
Data Presentation
| Nucleophile | Product | Reaction Conditions (Illustrative) | Yield (Expected Range) |
| Piperidine | 3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrile | DMF, K₂CO₃, 90 °C, 12 h | 70-90% |
| Morpholine | 3-(4-morpholino-1H-pyrazol-1-yl)propanenitrile | Acetonitrile, reflux, 18 h | 65-85% |
| Aniline | 3-(4-(phenylamino)-1H-pyrazol-1-yl)propanenitrile | Dioxane, NaH, 100 °C, 24 h | 50-70% |
Reactions with Thiol Nucleophiles
Thiolates are excellent nucleophiles and are expected to readily displace the nitro group to form 4-thioether-substituted pyrazoles. These reactions are often carried out under basic conditions to generate the thiolate in situ.
Hypothetical Experimental Protocol: Synthesis of 3-(4-(phenylthio)-1H-pyrazol-1-yl)propanenitrile
-
Reagents and Materials:
-
This compound
-
Thiophenol
-
Anhydrous Methanol
-
Sodium methoxide (NaOMe)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of thiophenol (1.1 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the target compound.
-
Data Presentation
| Nucleophile | Product | Reaction Conditions (Illustrative) | Yield (Expected Range) |
| Thiophenol | 3-(4-(phenylthio)-1H-pyrazol-1-yl)propanenitrile | Methanol, NaOMe, RT, 6 h | 80-95% |
| Ethanethiol | 3-(4-(ethylthio)-1H-pyrazol-1-yl)propanenitrile | Ethanol, K₂CO₃, 60 °C, 10 h | 75-90% |
| Sodium sulfide | Bis(1-(2-cyanoethyl)-1H-pyrazol-4-yl)sulfane | DMF, RT, 24 h | 60-80% |
Reactions with Alkoxide Nucleophiles
Alkoxides can also serve as nucleophiles to displace the nitro group, leading to the formation of 4-alkoxy-substituted pyrazoles. Anhydrous conditions are crucial to prevent the formation of hydrolysis byproducts.
Hypothetical Experimental Protocol: Synthesis of 3-(4-methoxy-1H-pyrazol-1-yl)propanenitrile
-
Reagents and Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.5 eq) in methanol dropwise to the reaction mixture.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel chromatography.
-
Data Presentation
| Nucleophile | Product | Reaction Conditions (Illustrative) | Yield (Expected Range) |
| Sodium methoxide | 3-(4-methoxy-1H-pyrazol-1-yl)propanenitrile | Methanol, reflux, 8 h | 60-80% |
| Sodium ethoxide | 3-(4-ethoxy-1H-pyrazol-1-yl)propanenitrile | Ethanol, reflux, 12 h | 55-75% |
| Potassium tert-butoxide | 3-(4-(tert-butoxy)-1H-pyrazol-1-yl)propanenitrile | THF, RT, 24 h | 40-60% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow and the logical relationship of the nucleophilic aromatic substitution reaction.
Caption: A generalized experimental workflow for the reaction of this compound with nucleophiles.
Caption: The logical pathway of the SNAr mechanism.
Disclaimer
The experimental protocols and quantitative data presented herein are illustrative and based on the general reactivity of N-substituted 4-nitropyrazoles. These reactions have not been experimentally verified for this compound specifically. Therefore, optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, will be necessary to achieve the desired outcomes. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols: Selective Reduction of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile. The synthesis of amino-substituted pyrazoles is a critical step in the development of various pharmacologically active compounds.[1][2][3] This guide outlines two primary methodologies for this transformation: catalytic transfer hydrogenation and chemical reduction using tin(II) chloride. Both methods are chosen for their high chemoselectivity, aiming to preserve the nitrile functionality. The protocols include comprehensive details on reagents, reaction conditions, and purification procedures, supported by quantitative data and a visual workflow diagram to ensure reproducibility and ease of use in a research and development setting.
Introduction
The reduction of aromatic and heteroaromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding amino derivatives which are versatile intermediates in the pharmaceutical and agrochemical industries.[4][5] The target molecule, this compound, contains both a reducible nitro group on the pyrazole ring and a nitrile group in the side chain. The primary challenge in this synthesis is the selective reduction of the nitro group without affecting the nitrile moiety.[6][7] This document presents two reliable methods to achieve this transformation with high selectivity.
Method A: Catalytic Transfer Hydrogenation employs palladium on carbon (Pd/C) with a hydrogen donor, offering a clean and efficient reduction pathway. While catalytic hydrogenation with gaseous hydrogen is a common method for nitro group reduction, the use of a transfer hydrogenating agent can sometimes offer better selectivity.[5][8]
Method B: Chemical Reduction with Tin(II) Chloride is a classic and highly effective method for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups, including nitriles.[8][9][10][11] This method is particularly advantageous when catalytic hydrogenation might lead to side reactions or is not feasible.
Key Experimental Protocols
Method A: Catalytic Transfer Hydrogenation using Palladium on Carbon
This protocol details the reduction of the nitro group using a palladium catalyst with a hydrogen donor.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| This compound | 180.15 | 1.0 | 180 mg |
| 10% Palladium on Carbon (Pd/C) | - | - | 18 mg (10% w/w) |
| Ammonium formate | 63.06 | 5.0 | 315 mg |
| Methanol (MeOH) | 32.04 | - | 10 mL |
| Ethyl acetate (EtOAc) | 88.11 | - | For extraction |
| Saturated sodium bicarbonate solution (NaHCO₃) | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | For drying |
| Celite® | - | - | For filtration |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (180 mg, 1.0 mmol) and methanol (10 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 10% Pd/C (18 mg, 10% w/w).
-
Add ammonium formate (315 mg, 5.0 mmol) in one portion.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.
Method B: Chemical Reduction using Tin(II) Chloride
This protocol describes the use of tin(II) chloride dihydrate for a selective nitro group reduction.[10][11]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| This compound | 180.15 | 1.0 | 180 mg |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 4.0 | 902 mg |
| Ethanol (EtOH) | 46.07 | - | 15 mL |
| Ethyl acetate (EtOAc) | 88.11 | - | For extraction |
| Saturated sodium bicarbonate solution (NaHCO₃) | - | - | For neutralization |
| Brine | - | - | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | For drying |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (180 mg, 1.0 mmol) in ethanol (15 mL).
-
Add tin(II) chloride dihydrate (902 mg, 4.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add ethyl acetate (30 mL) and carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the aqueous layer is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 15 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to afford the crude product.
-
Purify the crude product via column chromatography on silica gel to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the selective reduction.
Conclusion
The protocols described provide robust and selective methods for the synthesis of 3-(4-amino-1H-pyrazol-1-yl)propanenitrile. The choice between catalytic transfer hydrogenation and chemical reduction with tin(II) chloride will depend on the specific laboratory setup, available reagents, and the scale of the reaction. Both methods are well-established for the chemoselective reduction of nitro groups in the presence of nitriles. Careful monitoring of the reaction progress by TLC is recommended to ensure complete conversion and to avoid potential side reactions. The provided protocols are intended to serve as a starting point, and optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scirp.org [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols for the Hydrolysis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of the nitrile group in 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile to its corresponding carboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, is a critical transformation in the synthesis of various biologically active molecules. The resulting carboxylic acid can serve as a key intermediate for the development of novel therapeutics, leveraging the versatile reactivity of the carboxylic acid moiety for further functionalization and the inherent pharmacological properties of the pyrazole core. This document provides detailed application notes, comparative data on hydrolysis conditions, and comprehensive experimental protocols for this conversion.
The hydrolysis of nitriles can be achieved under both acidic and basic conditions. The choice of method depends on the overall stability of the starting material and product to the reaction conditions, with the electron-withdrawing nitro group and the pyrazole ring potentially influencing the reaction rate and side product formation.
Chemical Transformation
The overall reaction involves the conversion of the nitrile functional group (-C≡N) to a carboxylic acid group (-COOH) through the addition of water.
General Reaction Scheme:
This transformation can be catalyzed by either an acid or a base.
Comparative Data of Hydrolysis Conditions
The selection of an appropriate hydrolysis method is crucial for achieving high yields and purity. The following table summarizes typical conditions for nitrile hydrolysis, which can be adapted for this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) |
| Solvent | Aqueous medium, often with a co-solvent like ethanol or dioxane | Aqueous medium, often with a co-solvent like ethanol or methanol |
| Temperature | Typically elevated (reflux)[1][2] | Typically elevated (e.g., 60-100°C, reflux)[1] |
| Reaction Time | Can range from a few hours to overnight | Can range from a few hours to overnight |
| Initial Product | Carboxylic acid and ammonium salt[2] | Carboxylate salt and ammonia[2] |
| Work-up | Neutralization and extraction | Acidification to protonate the carboxylate, followed by extraction |
| Potential Issues | Potential for degradation of acid-sensitive functional groups.[1] | Potential for side reactions with base-sensitive groups.[1] |
Experimental Protocols
The following are detailed protocols for the acidic and basic hydrolysis of this compound. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Acid-Catalyzed Hydrolysis
This method directly yields the carboxylic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Ethanol (optional, as a co-solvent)
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable co-solvent like dioxane or ethanol.
-
Carefully add a catalytic amount of concentrated hydrochloric acid or sulfuric acid (e.g., 2-4 eq).
-
Attach a reflux condenser and heat the mixture to reflux.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis
This method initially forms the carboxylate salt, which is then protonated in a separate acidification step.[2]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v, 2-5 eq).
-
Attach a reflux condenser and heat the mixture at a controlled temperature (e.g., 65°C) for a specified duration (e.g., 8 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3.
-
A precipitate of the carboxylic acid may form. If so, collect it by filtration. If not, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the logical flow of the hydrolysis protocols.
Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.
Caption: Workflow for Base-Catalyzed Nitrile Hydrolysis.
Caption: Choice of Hydrolysis Pathway.
References
Synthesis of a Key Pharmaceutical Intermediate from 3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a valuable pharmaceutical intermediate, 1-(2-cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commencing from the starting material 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors targeting a range of diseases, including cancers and autoimmune disorders.[1][2] This intermediate serves as a crucial building block for the synthesis of potent and selective inhibitors of enzymes such as Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family implicated in inflammatory and autoimmune diseases.
Overview of the Synthetic Pathway
The synthesis is a two-step process involving the reduction of a nitro group followed by a cyclization reaction to form the fused pyrimidine ring.
Caption: Synthetic route from the nitro-pyrazole starting material to the target pyrazolo[3,4-d]pyrimidine intermediate.
Application Notes
The target compound, 1-(2-cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is an analogue of adenine and can act as a hinge-binding motif for various protein kinases. The cyanoethyl group at the N1 position of the pyrazole ring can be a key structural element for modulating solubility, metabolic stability, and potency of the final drug candidate. This intermediate is particularly relevant for the development of inhibitors for the JAK family of kinases, including TYK2, which are validated targets for a variety of autoimmune and inflammatory conditions. The 4-amino group on the pyrimidine ring is a critical hydrogen bond donor, interacting with the hinge region of the kinase active site.
Experimental Protocols
Step 1: Synthesis of 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile
This step involves the reduction of the nitro group of the starting material to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Caption: Workflow for the reduction of the nitro-pyrazole starting material.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, 10% Pd/C (0.1 eq by weight) is added under an inert atmosphere.
-
The reaction mixture is hydrogenated in a Parr shaker apparatus under a hydrogen atmosphere (50 psi).
-
The reaction is stirred at room temperature for 4 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol to afford 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.
Step 2: Synthesis of 1-(2-Cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This step involves the cyclization of the aminopyrazole intermediate with a one-carbon source, such as formamide, to construct the pyrimidine ring.
Caption: Workflow for the cyclization to the final pyrazolo[3,4-d]pyrimidine intermediate.
Materials:
-
3-(4-Amino-1H-pyrazol-1-yl)propanenitrile
-
Formamide
-
Water
-
Diethyl ether
Procedure:
-
A mixture of 3-(4-amino-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in formamide (10 volumes) is heated to 190°C.
-
The reaction is stirred at this temperature for 8 hours.
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with water and then with diethyl ether.
-
The product is dried under vacuum to yield 1-(2-cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) |
| 1 | This compound | 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile | 10% Pd/C, H₂ (50 psi), MeOH, RT, 4h | 85-95 | >95 |
| 2 | 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile | 1-(2-Cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Formamide, 190°C, 8h | 70-80 | >98 |
Note: Yields and purities are typical and may vary depending on the specific reaction scale and purification methods.
Signaling Pathway Context: TYK2 Inhibition
The synthesized intermediate is a precursor to potent TYK2 inhibitors. TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including IL-12, IL-23, and Type I interferons. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases.
Caption: Simplified TYK2-STAT signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.
By inhibiting TYK2, the synthesized compounds can block the downstream phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes. This mechanism of action makes them promising therapeutic agents for a range of autoimmune and inflammatory disorders.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 4-Nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-nitropyrazole, a critical transformation for synthesizing diverse N-substituted pyrazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover classical base-mediated alkylation and the Mitsunobu reaction, offering versatile options for various research applications.
Introduction
N-alkylated pyrazoles are a cornerstone of many pharmacologically active molecules and functional materials. The substituent on the pyrazole nitrogen plays a crucial role in determining the molecule's biological activity, physicochemical properties, and stability. 4-Nitropyrazole, with its electron-withdrawing nitro group, presents a unique substrate for N-alkylation, influencing the reactivity of the pyrazole ring. The regioselectivity of alkylation (N1 vs. N2) is a key consideration in the synthesis of asymmetrically substituted pyrazoles.
Comparative Overview of N-Alkylation Methods
The choice of N-alkylation method for 4-nitropyrazole depends on several factors, including the nature of the alkylating agent, desired reaction conditions (e.g., temperature, reaction time), and functional group tolerance. The following table summarizes common methods with their typical conditions and reported yields.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classical Alkylation | Iodomethane | K₂CO₃ | DMF | 25 | 14 | 80-98 | [cite: ] |
| Classical Alkylation | Alkyl Halide | NaH | DMF | 0 to RT | 2-16 | Good (General) | [1] |
| Mitsunobu Reaction | Primary/Secondary Alcohol | - | THF | 0 to RT | 1-12 | Moderate to High (General) | [2][3][4] |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halide and Potassium Carbonate
This protocol describes a straightforward and high-yielding method for the N-methylation of 4-nitropyrazole.
Materials:
-
4-Nitropyrazole
-
Iodomethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-nitropyrazole (1.0 eq.).
-
Add anhydrous DMF to dissolve the 4-nitropyrazole.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add iodomethane (1.1 - 1.5 eq.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-methyl-4-nitropyrazole.
Protocol 2: General N-Alkylation with Alkyl Halide and Sodium Hydride
This protocol provides a general method for the N-alkylation of pyrazoles and can be adapted for 4-nitropyrazole with various alkyl halides.[1]
Materials:
-
4-Nitropyrazole
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a magnetic stir bar and sodium hydride (1.2 eq.).
-
Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitropyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Slowly add the 4-nitropyrazole solution to the stirred NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a mild and effective method for the N-alkylation of acidic heterocycles like 4-nitropyrazole using an alcohol as the alkylating agent.[2][3][4] This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
4-Nitropyrazole
-
Primary or Secondary Alcohol (e.g., benzyl alcohol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitropyrazole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Add anhydrous THF to dissolve the reactants.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel to isolate the N-alkylated 4-nitropyrazole.
Visualizations
General Workflow for N-Alkylation of 4-Nitropyrazole
Caption: General experimental workflow for the N-alkylation of 4-nitropyrazole.
Signaling Pathway of the Mitsunobu Reaction for N-Alkylation
Caption: Simplified pathway of the Mitsunobu reaction for N-alkylation of pyrazoles.
References
Application Notes and Protocols for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known medicinal chemistry of structurally related nitropyrazole and pyrazole-propanenitrile analogues. As of the date of this document, specific experimental data for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is not extensively available in published literature. The information provided herein is intended to serve as a guiding framework for the potential applications and experimental evaluation of this compound.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous approved drugs featuring this scaffold.[1][2][3] The incorporation of a nitro group can significantly influence the biological activity of a molecule, often imparting anticancer, antimicrobial, or anti-inflammatory properties.[4][5] Furthermore, the propanenitrile substituent at the N1 position of the pyrazole ring is a structural motif found in inhibitors of key signaling pathways, such as the Janus kinase (JAK) family. This document outlines the potential therapeutic applications of this compound and provides detailed protocols for its investigation as a potential therapeutic agent.
Potential Therapeutic Applications
Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Agent: The nitropyrazole moiety is a key feature in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[6][7][8] The mechanism of action for such compounds can vary, but often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.[9]
-
Kinase Inhibitor for Autoimmune Diseases: The pyrazole-propanenitrile scaffold is a known pharmacophore for inhibitors of the JAK-STAT signaling pathway.[10] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders. Specifically, derivatives of this scaffold have been explored as selective inhibitors of Tyrosine Kinase 2 (TYK2).[11][12][13][14]
Data Presentation: Biological Activities of Structurally Related Pyrazole Derivatives
The following table summarizes the in vitro activity of various nitropyrazole and pyrazole-propanenitrile analogues to provide a reference for the potential potency of this compound.
| Compound/Derivative Class | Target/Assay | Cell Line(s) | IC50/Activity | Reference |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | Cytotoxicity | MCF-7, ES-2, A549 | Micromolar concentrations, exceeding cisplatin | [15] |
| Quinolin-2(1H)-one-based pyrazoles | Anticancer Activity (MTT Assay) | HeLa, HCT-116, HCT-8 | High efficacy, comparable to Adriamycin | [6] |
| Pyrazolo[1,5-a]pyrimidines | Anticancer Activity (MTT Assay) | HeLa, DU-145 | IC50: 10.41 - 10.77 µM | [6] |
| 5-Alkylated selanyl-1H-pyrazoles | Anticancer Activity | HepG2 | IC50: 13.85 - 15.98 µM | [7] |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR Inhibitory Activity | MCF-7 | IC50: 2.89 µM | [7] |
| 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives | TYK2 Inhibition | - | High potency | [11] |
| Triazolo[1,5-a]pyrimidinone derivatives | TYK2 Inhibition | THP-1 | IC50: 5.0 - 10.3 nM | [12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound against human cancer cell lines.[6][16]
1. Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Assay: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (TYK2)
This protocol describes a method to assess the inhibitory activity of this compound against TYK2 kinase.[12]
1. Materials:
-
Recombinant human TYK2 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP.
-
Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue).
-
This compound.
-
Positive control inhibitor (e.g., a known TYK2 inhibitor).
-
Streptavidin-coated plates.
-
Anti-phosphotyrosine antibody conjugated to a detectable label (e.g., HRP).
-
Wash buffer (e.g., PBS with Tween-20).
-
Detection reagent (e.g., TMB substrate for HRP).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer.
-
Kinase Reaction: In a suitable reaction plate, add the TYK2 enzyme, the test compound at various concentrations, and the substrate peptide. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Capture: Stop the reaction and transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate peptide. Incubate to allow for binding.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound components.
-
Detection: Add the anti-phosphotyrosine antibody-HRP conjugate and incubate. The antibody will bind to the phosphorylated substrate.
-
Washing: Wash the plate again to remove the unbound antibody.
-
Signal Generation: Add the TMB substrate. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the development of pyrazole-based therapeutic agents.
Caption: Simplified JAK-STAT signaling pathway with hypothetical inhibition by this compound.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 11. 5f1z - Structure of TYK2 with inhibitor 16: 3-azanyl-5-[(2~{S})-3-methylbutan-2-yl]-7-[1-methyl-5-(2-oxidanylpropan-2-yl)pyrazol-3-yl]-1~{H}-pyrazolo[4,3-c]pyridin-4-one - Summary - Protein Data Bank Japan [pdbj.org]
- 12. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TYK2/JAK1 Inhibitor PF-06700841 in Patients with Plaque Psoriasis: Phase IIa, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Screening of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile for Antimicrobial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of antimicrobial resistance is a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] This document provides detailed protocols for the antimicrobial screening of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, a pyrazole derivative with potential therapeutic applications. The following protocols describe the determination of its inhibitory and bactericidal/fungicidal activity against a panel of pathogenic microorganisms.
Data Presentation
The antimicrobial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The results should be summarized in a clear and structured format for easy comparison.
Table 1: Antimicrobial Activity of this compound
| Test Microorganism | ATCC Number | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 |
| Bacillus subtilis | 6051 | 8 | 16 | 2 |
| Escherichia coli | 25922 | 32 | 64 | 2 |
| Klebsiella pneumoniae | 700603 | 64 | >128 | >2 |
| Candida albicans | 10231 | 16 | 64 | 4 |
| Aspergillus niger | 16404 | 32 | 128 | 4 |
| Positive Control (Ciprofloxacin) | - | 0.25 - 1 | 0.5 - 2 | - |
| Positive Control (Amphotericin B) | - | 0.5 - 2 | 1 - 4 | - |
Note: The data presented in this table are representative and for illustrative purposes only. Actual values must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted methods for antimicrobial susceptibility testing.[7][8][9][10][11][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth/medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[6]
-
Dilute this suspension in the appropriate broth/medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[8][10]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[6][13][14]
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquots onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum, which is typically observed as no colony growth on the subculture plates.[6][13]
Agar Well Diffusion Assay
This is a preliminary screening method to qualitatively assess the antimicrobial activity of a compound.[15][16][17][18]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile cork borer (6-8 mm diameter)
-
This compound stock solution
-
Positive and negative controls
Protocol:
-
Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate using a sterile cotton swab.
-
Creating Wells: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.
-
Adding the Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into a well. Add positive and negative controls to other wells on the same plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening.
Caption: Experimental workflow for antimicrobial activity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpsbr.org [jpsbr.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. botanyjournals.com [botanyjournals.com]
- 16. hereditybio.in [hereditybio.in]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying pyrazole derivatives, including nitropyrazoles, are recrystallization and column chromatography.[1][2][3] The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification. For high purity requirements, a combination of both techniques may be employed.
Q2: What are potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include unreacted 4-nitropyrazole, byproducts from the cyanoethylation reaction, or isomers formed during the synthesis. In the synthesis of nitropyrazoles, cleavage of functional groups or incomplete nitration can also lead to impurities.[1]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitropyrazole compounds, common recrystallization solvents include ethanol, methanol, chloroform, and ethyl acetate.[1] It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific product.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can happen if the solution is supersaturated or cools too quickly. To remedy this, try adding a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved. Then, allow the solution to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.
Q5: What conditions are typically used for column chromatography of pyrazole derivatives?
A5: For the purification of pyrazole derivatives by column chromatography, silica gel is a commonly used stationary phase.[3][4] The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or tetrahydrofuran (THF).[3][4] The optimal solvent ratio will depend on the polarity of the compound and its impurities and should be determined by thin-layer chromatography (TLC) analysis beforehand. Basic alumina can also be used as a stationary phase.[4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Recovery | The compound is too soluble in the chosen solvent at low temperatures. | Try a different solvent or a solvent mixture. Ensure the solution is sufficiently cooled before filtration. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. | |
| No Crystal Formation | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound. |
| The solution cooled too rapidly. | Allow the solution to cool to room temperature slowly, then place it in an ice bath. | |
| The compound is highly pure and lacks nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Consider a pre-purification step like activated carbon treatment of the hot solution before filtration. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | The mobile phase polarity is too high or too low. | Adjust the solvent ratio of your mobile phase based on TLC analysis. A less polar mobile phase will generally increase retention on silica gel. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | |
| Compound is Stuck on the Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. A step gradient might be necessary. |
| Streaking or Tailing of the Compound Band | The compound is interacting too strongly with the stationary phase. | Consider adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| The sample was overloaded. | Use a larger column or reduce the amount of sample loaded. |
Experimental Workflow
Below is a generalized experimental workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
overcoming challenges in the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support center for the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the cyanoethylation of 4-nitro-1H-pyrazole.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material (4-nitro-1H-pyrazole).
-
Increase Temperature: Gently heating the reaction mixture can often improve the reaction rate and yield. Consider running the reaction at a moderately elevated temperature (e.g., 40-60 °C).
-
-
-
Suboptimal Catalyst: The choice and amount of base catalyst are critical for efficient cyanoethylation.[1]
-
Troubleshooting:
-
Catalyst Screening: While strong bases are often used, they can also promote polymerization of acrylonitrile. Consider screening milder bases such as triethylamine, DBU, or potassium carbonate.
-
Catalyst Loading: The amount of catalyst can be optimized. Start with a catalytic amount (e.g., 0.1 equivalents) and incrementally increase it while monitoring for side product formation.
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize in the presence of a strong base. To mitigate this, add the acrylonitrile slowly to the reaction mixture.
-
Dialkylation: Although less common for pyrazoles, dialkylation at other positions is a theoretical possibility. Ensure a 1:1 stoichiometry of reactants.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. The most common impurities in this reaction are unreacted starting material and polymerized acrylonitrile.
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Unreacted 4-nitro-1H-pyrazole: This will typically have a different polarity compared to the product.
-
Minimization: As discussed in Q1, ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.
-
-
Polymerized Acrylonitrile: This often appears as a baseline streak or a series of spots on the TLC.
-
Minimization: Add the acrylonitrile dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization.[2]
-
-
Isomeric Products: While the N1 position of the pyrazole is generally the most nucleophilic for alkylation, there is a possibility of forming the N2-alkylated isomer.
-
Identification and Separation: Careful characterization using NMR spectroscopy (specifically 2D NMR techniques like HMBC and NOESY) may be required to distinguish between the N1 and N2 isomers. Purification via column chromatography with a carefully selected solvent system should allow for their separation.
-
Q3: The purification of the final product by column chromatography is proving difficult. What can I do?
A3: Purification challenges can arise from the polarity of the product and the presence of closely related impurities.
-
Solvent System Optimization:
-
Strategy: Systematically screen different solvent systems for column chromatography. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increasing the polarity of the mobile phase should allow for the separation of the desired product.
-
-
Alternative Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative TLC: For small-scale reactions, preparative TLC can be a viable option for isolating a pure sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Michael addition, specifically a cyanoethylation reaction. The pyrazole nitrogen acts as a nucleophile and attacks the β-carbon of acrylonitrile, which is an electrophilic Michael acceptor.[1][3] The reaction is typically base-catalyzed to deprotonate the pyrazole and increase its nucleophilicity.
Q2: What are the key safety precautions to consider when working with acrylonitrile?
A2: Acrylonitrile is a toxic and flammable substance.[2] Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. LC-MS can also be used for more detailed monitoring.
Q4: What are the expected spectroscopic signatures for this compound?
A4:
-
¹H NMR: Expect to see signals corresponding to the pyrazole ring protons and the two methylene groups of the propanenitrile chain. The chemical shifts and coupling constants will be characteristic of the structure.
-
¹³C NMR: Signals for the carbon atoms of the pyrazole ring, the nitrile carbon, and the two methylene carbons should be observable.
-
IR Spectroscopy: Look for characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹ and the nitro group (NO₂) around 1550 and 1350 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Experimental Protocol
This is a general protocol for the synthesis of this compound. Optimization may be required.
Materials:
-
4-nitro-1H-pyrazole
-
Acrylonitrile
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable aprotic solvent)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole (1 equivalent) in acetonitrile.
-
Addition of Base: Add triethylamine (0.1-1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.2 equivalents) dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Reactant Ratios | ||
| 4-nitro-1H-pyrazole | 1.0 equivalent | The limiting reagent. |
| Acrylonitrile | 1.0 - 1.2 equivalents | A slight excess may be used to ensure complete reaction of the pyrazole. |
| Base Catalyst | 0.1 - 1.1 equivalents | The optimal amount should be determined empirically. |
| Reaction Conditions | ||
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase the reaction rate but may also promote side reactions. |
| Reaction Time | 2 - 24 hours | Highly dependent on temperature, catalyst, and substrates. Monitor by TLC. |
| Purification | ||
| Column Chromatography | Gradient elution, e.g., 10-50% Ethyl Acetate in Hexanes | The exact solvent system will depend on the polarity of the product and impurities. |
| Yield | Variable | Highly dependent on the optimization of the reaction conditions. Published yields for similar cyanoethylation reactions of heterocycles can range from moderate to high. |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
Technical Support Center: Nitration of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the nitration of pyrazoles.
Troubleshooting Guides
Problem 1: Low yield of the desired C-nitropyrazole and formation of a significant amount of N-nitropyrazole.
Question: My nitration of pyrazole is resulting in a low yield of the expected 4-nitropyrazole, and I am isolating a substantial amount of N-nitropyrazole. How can I promote the formation of the C-nitro product?
Answer: The initial nitration of pyrazole often occurs at the N1 position to form N-nitropyrazole, which can then rearrange to the more stable C-nitropyrazoles (typically 3-nitro or 4-nitropyrazole) under thermal or acidic conditions.[1][2] To favor the formation of the C-nitropyrazole, consider the following strategies:
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Thermal Rearrangement: After the initial N-nitration, a thermal rearrangement step is often necessary. Heating the N-nitropyrazole intermediate in a suitable high-boiling solvent can facilitate the migration of the nitro group to the carbon skeleton.[3][4]
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Acid-Catalyzed Rearrangement: Performing the nitration in a strong acid medium, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid"), can promote in-situ rearrangement of the N-nitropyrazole intermediate to the C-nitrated product.[2] The choice of acid and its concentration can influence the regioselectivity of the rearrangement.
Experimental Protocol: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement [4]
-
N-Nitration: Pyrazole is nitrated using a mixture of 90% nitric acid and acetic anhydride to afford N-nitropyrazole. This step is typically carried out at low temperatures (e.g., 0-15 °C) to control the exothermic reaction.
-
Rearrangement: The isolated N-nitropyrazole is then thermally isomerized by refluxing in a high-boiling solvent like 1,2-dichlorobenzene to yield 3-nitropyrazole.
Problem 2: Formation of multiple nitrated products (mono-, di-, and tri-nitropyrazoles).
Question: My nitration reaction is producing a mixture of mono-, di-, and even tri-nitrated pyrazoles. How can I improve the selectivity for mononitration?
Answer: Polynitration is a common side reaction, especially under harsh nitrating conditions. The electron-withdrawing nature of the first nitro group deactivates the ring towards further electrophilic substitution, but with potent nitrating agents and elevated temperatures, multiple nitrations can occur. To enhance selectivity for mononitration:
-
Milder Nitrating Agents: Employ milder nitrating agents. Instead of fuming nitric acid or oleum, consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitric acid in trifluoroacetic anhydride.[2][5]
-
Control of Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent can favor mononitration.
-
Temperature Control: Maintain a low reaction temperature. Nitration is an exothermic process, and lower temperatures generally increase selectivity by reducing the rate of subsequent nitrations.
-
Reaction Time: Monitor the reaction progress closely and quench it once the desired level of mononitration is achieved to prevent further reaction.
Table 1: Influence of Nitrating Agent on Pyrazole Nitration Products
| Starting Material | Nitrating System | Product(s) | Yield (%) | Reference |
| Pyrazole | HNO₃ / Trifluoroacetic Anhydride | 3,4-Dinitropyrazole | 41 | [5] |
| N-Methylpyrazole | HNO₃ / Trifluoroacetic Anhydride | 3-Nitro-1-methylpyrazole | 65 | [5] |
| 3,5-Dimethylpyrazole | HNO₃ / Trifluoroacetic Anhydride | 3,5-Dimethyl-4-nitropyrazole | 76 | [5] |
| Pyrazole | 90% HNO₃ / Ac₂O then thermal rearrangement | 3-Nitropyrazole | 90 (for N-nitration) | [3][4] |
| 3-Nitropyrazole | Mixed Acid (HNO₃/H₂SO₄) | 3,4-Dinitropyrazole | 88 | [3][4] |
Problem 3: Nitration occurs on a substituent instead of the pyrazole ring.
Question: I am trying to nitrate a phenyl-substituted pyrazole, but the nitration is occurring on the phenyl ring rather than the pyrazole ring. How can I direct the nitration to the pyrazole moiety?
Answer: The regioselectivity of nitration in substituted pyrazoles, particularly those with aromatic substituents like a phenyl group, is highly dependent on the reaction conditions, especially the acidity of the medium.
-
Less Acidic Conditions: Under less acidic conditions, such as using acetyl nitrate (nitric acid in acetic anhydride), electrophilic attack is favored at the electron-rich 4-position of the pyrazole ring.
-
Strongly Acidic Conditions: In strongly acidic media (e.g., mixed acid), the pyrazole ring is protonated, forming a pyrazolium cation. This deactivates the pyrazole ring towards electrophilic attack. Consequently, the nitration occurs preferentially on the appended phenyl ring, typically at the para-position.
Logical Workflow for Directing Nitration on Phenyl-Substituted Pyrazoles
Caption: Controlling regioselectivity in the nitration of 1-phenylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of pyrazoles?
A1: The most frequently encountered side reactions include:
-
N-Nitration: Initial formation of an N-nitropyrazole intermediate, which may or may not rearrange to the desired C-nitro product depending on the reaction conditions.[1]
-
Polynitration: Introduction of two or more nitro groups onto the pyrazole ring, leading to the formation of dinitro- and trinitropyrazoles. This is more common with strong nitrating agents and higher temperatures.[5]
-
Nitration of Substituents: For substituted pyrazoles, nitration can occur on the substituent itself, such as a phenyl ring, in addition to or instead of the pyrazole ring.[6]
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Cleavage of Substituents: In some cases, functional groups on the pyrazole ring can be cleaved under the harsh conditions of nitration. For instance, the cleavage of a nitratomethyl group has been observed.[7]
-
Ring Opening and Rearrangement: Although less common, under specific conditions, the formation of reactive intermediates like nitrenes can lead to complex rearrangements and ring-opening of the pyrazole core.[8]
Q2: How can I minimize the formation of N-nitropyrazole as a final product?
A2: To minimize the accumulation of N-nitropyrazole, you should employ conditions that facilitate its rearrangement to the C-nitrated product. This can be achieved by:
-
Using a strong acid catalyst: A mixed acid system (HNO₃/H₂SO₄) typically promotes the in-situ rearrangement.[2]
-
Applying heat: If you have isolated the N-nitropyrazole, you can subject it to thermal rearrangement in a high-boiling point solvent.[3]
Q3: What is the typical regioselectivity for the mononitration of unsubstituted pyrazole?
A3: The electrophilic nitration of unsubstituted pyrazole predominantly occurs at the C4 position. However, the initial site of attack is the N1 position, forming N-nitropyrazole. This intermediate then rearranges, and depending on the conditions, can yield both 3-nitropyrazole and 4-nitropyrazole. The formation of 4-nitropyrazole is often favored under acidic conditions.[2]
Q4: Are there any "green" or more environmentally friendly methods for pyrazole nitration?
A4: Research is ongoing into greener nitration methods. Some approaches that have been explored include the use of solid acid catalysts or milder nitrating agents to reduce the use of strong acids and hazardous reagents. For example, the use of montmorillonite K-10 impregnated with bismuth nitrate has been reported as a more environmentally benign approach for the nitration of various azoles.[2]
Q5: How does the presence of electron-donating or electron-withdrawing groups on the pyrazole ring affect nitration?
A5:
-
Electron-donating groups (EDGs) such as alkyl groups activate the pyrazole ring towards electrophilic substitution, making nitration easier. However, they can also increase the likelihood of polynitration. EDGs at the C3 position can sometimes lead to C4 "overnitration" products alongside N-nitration.[6]
-
Electron-withdrawing groups (EWGs) such as nitro or cyano groups deactivate the pyrazole ring, making nitration more difficult and requiring harsher reaction conditions. This deactivation can sometimes be used to control the extent of nitration and prevent polynitration.
Reaction Pathway: From Pyrazole to Mono- and Di-nitrated Products
Caption: General reaction pathway for the nitration of pyrazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen catalyst (acidic or basic) may not be suitable for the cyanoethylation of 4-nitropyrazole.[1] 2. Catalyst Concentration: The amount of catalyst could be insufficient or excessive. 3. Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Polymerization of Acrylonitrile: A significant portion of the acrylonitrile may be polymerizing, reducing the amount available to react with the pyrazole.[2] | 1. Catalyst Selection: For heterocyclic amines like pyrazoles, a basic catalyst is generally preferred.[1] Consider screening bases such as triethylamine, DBU, or sodium hydroxide. 2. Catalyst Optimization: Titrate the catalyst concentration to find the optimal loading. 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for side product formation. 4. Polymerization Inhibition: Add a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before starting the reaction.[2] |
| Formation of a White Precipitate or Gel | Uncontrolled Polymerization of Acrylonitrile: This is a common side reaction in cyanoethylation, often triggered by strong bases, high temperatures, or impurities.[2] | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C), especially during the addition of acrylonitrile.[2] 2. Slow Reagent Addition: Add acrylonitrile dropwise with vigorous stirring to prevent localized heat and concentration buildup.[2] 3. Use of Inhibitors: As mentioned above, incorporate a polymerization inhibitor.[2] |
| Difficult Product Purification | 1. Contamination with Polyacrylonitrile: The desired product may be mixed with soluble or insoluble polyacrylonitrile.[2] 2. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials. | 1. Polymer Precipitation: Dissolve the crude product in a solvent where the desired compound is soluble but the polymer is not (e.g., dimethylformamide), then add a non-solvent for the polymer (e.g., methanol) to precipitate it.[2] 2. Chromatographic Purification: Utilize column chromatography to separate the product from starting materials and other impurities. |
| Reaction Stalls or is Sluggish | 1. Deactivated Substrate: The nitro group on the pyrazole ring is electron-withdrawing, which can decrease the nucleophilicity of the pyrazole nitrogen.[1] 2. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to facilitate the reaction effectively. | 1. Stronger Base: Consider using a stronger base as a catalyst. 2. Increase Temperature: Cautiously increase the reaction temperature to enhance the reaction rate, while monitoring for decomposition or side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically achieved through a Michael addition reaction, specifically a cyanoethylation, between 4-nitro-1H-pyrazole and acrylonitrile. This reaction is usually catalyzed by a base.
Q2: How can I minimize the polymerization of acrylonitrile?
A2: To minimize the polymerization of acrylonitrile, which is a common cause of low yields, you should:
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Maintain a low reaction temperature (e.g., 0-10°C).[2]
-
Add the acrylonitrile to the reaction mixture slowly and with vigorous stirring.[2]
-
Use a polymerization inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[2]
Q3: What type of catalyst is most effective for this reaction?
A3: For the cyanoethylation of heterocyclic amines like pyrazole, basic catalysts are generally more effective than acidic ones.[1] You can start with common bases like triethylamine or consider stronger, non-nucleophilic bases like DBU. The optimal catalyst and its concentration should be determined experimentally.
Q4: My product is contaminated with a sticky, hard-to-remove substance. What is it and how can I get rid of it?
A4: The sticky substance is likely polyacrylonitrile, a common byproduct of the reaction.[2] To remove it, you can try dissolving the crude product in a suitable solvent in which your desired product is soluble but the polymer is not. Then, you can precipitate the polymer by adding a non-solvent for it.[2] For example, dissolving the mixture in dimethylformamide (DMF) and then adding methanol can help precipitate the polyacrylonitrile.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). Spot the reaction mixture alongside the starting materials (4-nitro-1H-pyrazole and acrylonitrile) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the starting material spot will indicate the completion of the reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
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4-nitro-1H-pyrazole
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Acrylonitrile (with or without a polymerization inhibitor)
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Base catalyst (e.g., triethylamine)
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Anhydrous solvent (e.g., acetonitrile or DMF)
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Standard laboratory glassware and stirring equipment
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-nitro-1H-pyrazole in the chosen anhydrous solvent.
-
Add the base catalyst to the solution and stir for a few minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Slowly add acrylonitrile dropwise to the stirred solution over a period of time.
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Allow the reaction to stir at the chosen temperature and monitor its progress using TLC.
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Once the reaction is complete, quench the reaction (e.g., by adding a mild acid or water).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to obtain the pure this compound.
Data Presentation
Table 1: Parameters for Reaction Optimization
| Parameter | Range to Investigate | Rationale |
| Catalyst | Triethylamine, DBU, NaOH, K₂CO₃ | The basicity of the catalyst can significantly influence the reaction rate and yield.[1] |
| Catalyst Loading | 0.1 - 1.0 equivalents | Optimizing the catalyst amount can minimize side reactions and maximize product formation. |
| Temperature | 0 °C to 80 °C | Temperature affects the reaction rate, but higher temperatures can promote acrylonitrile polymerization.[2] |
| Solvent | Acetonitrile, DMF, Dioxane, THF | Solvent polarity and aprotic nature can influence the reaction kinetics. |
| Inhibitor | None, HQ (100 ppm), MEHQ (200 ppm) | Inhibitors are crucial for preventing the polymerization of acrylonitrile, a major side reaction.[2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for yield improvement.
References
stability issues of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in solution
Welcome to the technical support center for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability issues with this compound in solution?
A1: The primary stability concerns for this compound in solution are the hydrolysis of the propanenitrile side chain and the potential for degradation of the nitro-substituted pyrazole ring, particularly under harsh pH or high-temperature conditions.
Q2: How does pH affect the stability of the nitrile group?
A2: The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] Acid-catalyzed hydrolysis typically yields a carboxylic acid, while basic conditions can result in the formation of either a carboxylic acid or an amide intermediate.[2] Vigorous basic conditions tend to favor the formation of the carboxylic acid.[2]
Q3: Is the nitro-pyrazole ring stable?
A3: Pyrazole rings are generally aromatic and stable to oxidation.[4] However, the presence of a strong electron-withdrawing group like the nitro group can affect the ring's electron density and reactivity. While generally stable, highly nitrated pyrazoles can be chemically sensitive.[5] It is advisable to protect the compound from strong reducing agents and excessive light exposure.
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: The most probable degradation products are 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (from complete nitrile hydrolysis), 3-(4-nitro-1H-pyrazol-1-yl)propanamide (from partial nitrile hydrolysis), and potentially compounds resulting from the reduction of the nitro group, especially in the presence of certain biological media or reducing agents.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Inconsistent Assay Results Over Time
This issue often points to the degradation of the compound in the experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Nitrile Hydrolysis | Buffer the solution to a pH between 6.0 and 7.5. Prepare fresh solutions before each experiment and minimize storage time in aqueous media. |
| Temperature-Induced Degradation | Store stock and working solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
The emergence of new peaks during analysis is a direct indicator of compound degradation.
Potential Degradation Pathways:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. The following sections detail common analytical techniques for purity assessment and address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: The primary recommended techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For quantitative determination of the main component and impurities, HPLC is often the method of choice in the pharmaceutical industry.[3] GC-MS is well-suited for identifying and quantifying volatile impurities.[1][2] ¹H NMR spectroscopy can be used for structural confirmation and for quantitative analysis (qNMR) to determine purity against a certified reference standard.[4][5]
Q2: Can titration be used for the purity assessment of this compound?
A2: While titration is a valuable technique for determining the purity of some pharmaceutical substances, its direct application for this compound may be limited unless there are acidic or basic impurities to quantify.[3][6][7] It is not the primary method for assessing the purity of the main compound itself but can be used for specific tests like Karl Fischer titration to determine water content.[3]
Q3: What are the expected challenges when analyzing a nitro-containing heterocyclic compound like this?
A3: Nitro compounds can sometimes be thermally labile, which can be a concern for GC analysis where high temperatures are used.[8][9] In HPLC, the polarity of the molecule will significantly influence column selection and mobile phase composition.[10][11] For NMR, the presence of the nitro group can influence the chemical shifts of nearby protons, requiring careful spectral interpretation.
Troubleshooting Guides
HPLC Analysis
Q4: I am not seeing any peak for my compound in HPLC analysis. What could be the issue?
A4: This could be due to several factors:
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Incorrect Detection Wavelength: Ensure the UV detector is set to a wavelength where this compound has significant absorbance. A UV scan of the compound can help determine the optimal wavelength.
-
Compound Retention: The compound may be too strongly retained on the column. Consider using a stronger mobile phase (higher percentage of organic solvent).[12]
-
Compound Not Eluting: The compound might be irreversibly adsorbed to the column. Ensure the mobile phase is compatible with the column and the analyte.
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Sample Preparation Issue: Verify that the sample is properly dissolved in a solvent compatible with the mobile phase and that the concentration is appropriate.[13]
Q5: My peaks are tailing in the HPLC chromatogram. How can I improve the peak shape?
A5: Peak tailing is a common issue in HPLC and can be caused by:
-
Column Overload: Try injecting a smaller volume or a more dilute sample.[14]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase can help.
-
Mismatched pH: If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH of the mobile phase can improve peak shape.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.
GC-MS Analysis
Q6: I am observing broad peaks or no peaks at all in my GC-MS analysis. What should I do?
A6: For a compound like this compound, issues in GC-MS can arise from:
-
Thermal Degradation: The compound may be degrading in the hot injector port or on the column.[9] Try lowering the injector temperature.
-
Poor Volatility: The compound may not be volatile enough for GC analysis. Derivatization to a more volatile form could be an option.
-
Column Activity: Active sites in the injector liner or on the column can lead to peak tailing or adsorption. Using a deactivated liner and a suitable column is crucial.[8]
-
Incorrect Column Choice: A column with a stationary phase that is not appropriate for a polar, nitrogen-containing compound may lead to poor chromatography. A mid-polarity to polar column is often a good starting point.[1]
Q7: I am seeing "ghost peaks" in my GC chromatograms. What is the cause?
A7: Ghost peaks are peaks that appear in blank runs and can be caused by:
-
Carryover: Residual sample from a previous injection is retained in the injection port or the front of the column.[8] Cleaning the injector and baking the column can help.
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature program progresses. Using high-purity gas and appropriate traps is important.
-
Septum Bleed: Small particles from the injector septum can enter the system and cause ghost peaks. Using high-quality septa and changing them regularly can mitigate this.
NMR Spectroscopy
Q8: The integrals in my ¹H NMR spectrum are not consistent. How can I get accurate quantitative results?
A8: For accurate quantitative NMR (qNMR), several factors are critical:
-
Full Relaxation of Nuclei: Ensure a sufficient relaxation delay (D1) between scans. For accurate integration, D1 should be at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Uniform Excitation: Use a calibrated 90° pulse to ensure all protons in the molecule are excited equally.
-
Signal-to-Noise Ratio: A high signal-to-noise ratio is necessary for accurate integration. Increase the number of scans to improve this.
-
Baseline Correction: A flat and properly corrected baseline is essential for accurate integration.
-
Choice of Integration Regions: Define the integration regions carefully to include the entire peak, including any satellite peaks.
Experimental Protocols
Disclaimer: The following protocols are provided as illustrative examples and may require optimization for your specific instrumentation and experimental conditions.
HPLC Method for Purity Assessment
Objective: To determine the purity of this compound and quantify impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in the mobile phase to make a 100 µg/mL solution.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the sample and dissolve it in the mobile phase to make a 100 µg/mL solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan (e.g., 270 nm)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.
GC-MS Method for Impurity Profiling
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).[1]
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of dichloromethane.[1]
-
GC-MS Conditions:
-
Injector temperature: 250 °C[1]
-
Injection mode: Split (e.g., 20:1 split ratio)[1]
-
Carrier gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: Inject the sample and acquire the data.
-
Data Interpretation: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main compound or a suitable internal standard.
Data Presentation
Table 1: Example HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | 4.52 | 1,250,000 | 100.00 |
| Sample Lot A | |||
| Impurity 1 | 2.89 | 1,500 | 0.12 |
| Main Peak | 4.53 | 1,245,000 | 99.60 |
| Impurity 2 | 5.12 | 3,500 | 0.28 |
| Sample Lot B | |||
| Impurity 1 | 2.90 | 2,100 | 0.17 |
| Main Peak | 4.52 | 1,230,000 | 99.19 |
| Impurity 3 | 6.45 | 7,700 | 0.62 |
Table 2: Example GC-MS Impurity Profile
| Impurity ID | Retention Time (min) | Tentative Identification | Relative Abundance (%) |
| 1 | 8.75 | Acrylonitrile | 0.05 |
| 2 | 12.34 | Pyrazole | 0.12 |
| 3 | 15.67 | Dichloromethane (solvent) | - |
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for GC-MS Impurity Profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. reagent.co.uk [reagent.co.uk]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. uhplcs.com [uhplcs.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. ijsdr.org [ijsdr.org]
troubleshooting failed reactions involving 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
Welcome to the technical support center for reactions involving 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed or low-yielding reactions and to answer frequently asked questions.
Troubleshooting Guides
The synthesis of this compound is typically achieved through a Michael addition (cyanoethylation) of 4-nitropyrazole with acrylonitrile. The following table outlines common issues encountered during this reaction, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Relevant Parameters |
| Low or No Product Yield | 1. Ineffective Deprotonation of 4-Nitropyrazole: The basic catalyst may be too weak to deprotonate the pyrazole nitrogen sufficiently. | - Use a stronger, non-nucleophilic base. - Ensure anhydrous reaction conditions as water can quench the base. | - Base pKa: Select a base with a pKa higher than that of 4-nitropyrazole. - Solvent: Use dry, polar aprotic solvents like DMF or acetonitrile. |
| 2. Low Reaction Temperature: The activation energy for the reaction is not being met. | - Gradually increase the reaction temperature while monitoring for side reactions. | - Temperature: Start at room temperature and incrementally increase to 40-60 °C. | |
| 3. Steric Hindrance: Although less likely for this substrate, bulky substituents could hinder the reaction. | - Not applicable for this specific reaction, but a consideration for derivatives. | ||
| Polymerization of Acrylonitrile | 1. Excessively Strong or Concentrated Base: Strong bases can initiate the anionic polymerization of acrylonitrile.[1] | - Use a catalytic amount of a moderately strong base. - Add the base slowly to the reaction mixture. | - Base Concentration: Typically 0.1 to 0.5 equivalents of base are sufficient. |
| 2. High Reaction Temperature: Heat can accelerate the polymerization of acrylonitrile.[1] | - Maintain a controlled reaction temperature, using an ice bath if necessary, especially during base addition. | - Temperature Control: Keep the temperature below 30 °C during initial mixing. | |
| 3. Presence of Radical Initiators: Impurities in reagents or solvents can initiate radical polymerization. | - Use freshly distilled acrylonitrile and high-purity solvents. - Consider adding a radical inhibitor like hydroquinone (ca. 200 ppm). | - Reagent Purity: Ensure >99% purity for acrylonitrile. | |
| Formation of Multiple Products | 1. Di-cyanoethylation: Reaction of a second molecule of acrylonitrile with the product. | - Use a stoichiometric amount or a slight excess of 4-nitropyrazole relative to acrylonitrile. | - Stoichiometry: Molar ratio of 4-nitropyrazole to acrylonitrile of 1:1 to 1.1:1. |
| 2. Side reactions involving the nitro group: Under strongly basic conditions, the nitro group could potentially be involved in side reactions. | - Use the mildest basic conditions that still afford a reasonable reaction rate. - Keep reaction times to a minimum. | - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and stop it upon completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the cyanoethylation of 4-nitropyrazole.
Materials:
-
4-Nitro-1H-pyrazole
-
Acrylonitrile (freshly distilled)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (5 mL per gram of pyrazole).
-
Stir the mixture until the 4-nitropyrazole is fully dissolved.
-
Add anhydrous potassium carbonate (0.2 eq).
-
To this stirring suspension, add freshly distilled acrylonitrile (1.1 eq) dropwise over 15 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (disappearance of the 4-nitropyrazole spot on TLC), pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of 4-nitropyrazole?
A1: 4-Nitro-1H-pyrazole is a yellow to orange crystalline solid. It is soluble in polar organic solvents but insoluble in water. Theoretical studies have shown that 4-nitropyrazole is the most stable among the mononitro-substituted pyrazole isomers.[2][3] However, it is classified as an energetic material and should be handled with care.[4][5] It is harmful if swallowed and causes serious eye damage.[6]
Q2: What are the key safety precautions when working with 4-nitropyrazole and acrylonitrile?
A2:
-
4-Nitropyrazole: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust.[7] Given its energetic nature, avoid grinding, impact, or excessive heating.[8]
-
Acrylonitrile: Acrylonitrile is toxic and flammable. Handle it in a well-ventilated fume hood. Use appropriate PPE, including gloves and safety glasses. It is prone to polymerization, so use freshly distilled material and consider adding an inhibitor for storage.[1]
Q3: My cyanoethylation reaction is not proceeding to completion. What should I try?
A3: First, ensure your reagents and solvents are anhydrous, as water can inhibit the reaction by neutralizing the base. If the reaction is still sluggish, consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts. You can also try gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for acrylonitrile polymerization.
Q4: I am observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I avoid it?
A4: This is likely polyacrylonitrile, which can form if the reaction conditions are too harsh (e.g., too much strong base or excessive heat).[1] To avoid this, use only a catalytic amount of a milder base like potassium carbonate, add the base portion-wise, and maintain good temperature control. The use of a radical inhibitor like hydroquinone can also suppress polymerization.
Q5: How can I remove polyacrylonitrile from my desired product?
A5: If a significant amount of solid polymer has formed, it can sometimes be removed by filtration. If the polymer is soluble or finely dispersed, you may need to use a precipitation technique. For example, dissolving the crude product in a solvent like DMF in which the desired product is soluble, and then adding a non-solvent for the polymer, such as methanol, can cause the polyacrylonitrile to precipitate.
Q6: Is the cyanoethyl group stable?
A6: The cyanoethyl group is generally stable under neutral and acidic conditions. However, it can be removed by treatment with a strong base in a process known as de-cyanoethylation, which proceeds via an elimination reaction.[9] This should be a consideration if the product is to be used in subsequent reactions under strongly basic conditions.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanoethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Modifying 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical modification of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. The primary focus is on the reduction of the nitro group to synthesize 3-(4-amino-1H-pyrazol-1-yl)propanenitrile, a critical transformation for creating versatile intermediates in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing the nitro group on this compound?
A1: The reduction of aromatic nitro groups is a well-established transformation with several reliable methods. The most common approaches include:
-
Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high efficiency. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[1][2] This method involves reacting the substrate with hydrogen gas, typically in a solvent like ethanol or ethyl acetate.
-
Metal/Acid Reduction: Using easily oxidized metals in the presence of an acid is a classic and effective method.[3] Common systems include iron (Fe) in hydrochloric acid (HCl) or acetic acid, tin(II) chloride (SnCl₂) in HCl, and zinc (Zn) in acetic acid.[1][3][4]
-
Transfer Hydrogenation: In this variation of catalytic hydrogenation, a hydrogen donor molecule like hydrazine or ammonium formate is used instead of hydrogen gas.[4][5] A system of Ni-Re with hydrazine hydrate in ethanol has been reported to be highly effective for reducing nitro-pyrazoles, with yields ranging from 80-95%.[4]
Q2: What are the potential side products I should be aware of during the reduction?
A2: Incomplete reduction can lead to several intermediates, such as nitroso and hydroxylamine compounds.[6][7] Under certain conditions, especially with metal hydrides like LiAlH₄, dimerization can occur, leading to the formation of azo or azoxy compounds.[1][2] It is crucial to select a reduction method that minimizes these side reactions. For instance, LiAlH₄ is generally not recommended for reducing aromatic nitro groups to amines as it favors azo product formation.[1]
Q3: How does the presence of the nitrile group affect the choice of reducing agent?
A3: The nitrile group (-C≡N) can also be reduced, typically to a primary amine (-CH₂NH₂), under strong reducing conditions. Therefore, chemoselectivity is a key concern.
-
Catalytic Hydrogenation: Conditions must be carefully controlled. While Pd/C is excellent for nitro reduction, aggressive conditions (high pressure, high temperature, or prolonged reaction times) can lead to nitrile reduction. Raney Nickel is more aggressive towards nitriles than Pd/C.
-
Metal/Acid Systems: Reagents like SnCl₂, Fe/HCl, and Zn/AcOH are generally chemoselective for the nitro group and are less likely to reduce the nitrile group under standard conditions, making them a safer choice in this regard.[1][8]
Q4: Which solvents are most suitable for this reaction?
A4: The choice of solvent depends on the reducing system.
-
For catalytic hydrogenation , common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[9]
-
For metal/acid reductions , protic solvents like ethanol/water mixtures are often used to facilitate the reaction and dissolve the acid and any salts formed.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction of this compound.
dot```dot
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// Edges start -> check_purity [label="Potential Cause"]; start -> review_conditions [label="Potential Cause"]; start -> analyze_byproducts [label="Potential Cause"];
check_purity -> sol_repurify [style=dashed, arrowhead=vee]; review_conditions -> sol_optimize [style=dashed, arrowhead=vee]; analyze_byproducts -> sol_byproducts [style=dashed, arrowhead=vee]; }
Caption: General experimental workflow for catalytic hydrogenation.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol %) to the solution.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the vessel with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (a hydrogen-filled balloon for atmospheric pressure, or 1-4 atm in a Parr shaker) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Reduction using Iron and Ammonium Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Reagent Addition: Add ammonium chloride (NH₄Cl) (2.0 eq) and iron powder (Fe) (5.0 eq) to the mixture. [4]3. Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be redissolved in an organic solvent (like ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further if necessary. This method often provides a cleaner workup compared to using strong acids like HCl.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products | Scilit [scilit.com]
- 7. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Handling and Storage of Nitrated Pyrazole Compounds
This guide provides essential safety information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with nitrated pyrazole compounds. Given their energetic nature and potential hazards, strict adherence to these guidelines is crucial for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitrated pyrazole compounds?
A1: Nitrated pyrazoles are energetic compounds and should be handled with care.[1] Primary hazards include:
-
Thermal Sensitivity: Many nitrated pyrazoles can decompose exothermically at elevated temperatures, with some having decomposition temperatures as high as 350°C.[2] The addition of nitro groups can increase sensitivity to heat, impact, and friction.[3][4]
-
Toxicity: They can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[5]
-
Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
Q2: What is the mandatory Personal Protective Equipment (PPE) when working with these compounds?
A2: Appropriate PPE is essential to prevent exposure. Always use the following:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield may also be necessary.[5]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing.[7] A standard lab coat is the minimum requirement.
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use.[7]
-
Respiratory Protection: For operations that may generate dust or aerosols, use respiratory protection in a well-ventilated area or under a chemical fume hood.[5][6]
Q3: How should I properly store nitrated pyrazole compounds?
A3: Proper storage is critical to maintaining stability and preventing accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8]
-
Location: Store locked up or in an area accessible only to qualified or authorized personnel.[6]
-
Conditions: Keep away from heat and all sources of ignition.[6][7] Do not store with incompatible materials.[7]
Q4: What substances are considered incompatible with nitrated pyrazoles?
A4: To prevent dangerous reactions, store nitrated pyrazoles separately from the following:
Q5: What is the immediate procedure for a minor spill?
A5: For a small, manageable spill:
-
Evacuate non-essential personnel and ensure adequate ventilation.[7]
-
Remove all sources of ignition.[7]
-
Wearing appropriate PPE, contain the spill with a non-reactive absorbent material like sand, vermiculite, or kitty litter.[10][11]
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust formation.[6][7] Use spark-proof tools.[7]
-
Clean the affected area with soap and water.[12]
-
Do not allow the substance to enter drains.[7]
Q6: What are the first-aid measures in case of accidental exposure?
A6: Immediate action is required in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes and get medical attention.[6][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[6][7]
Q7: How should I dispose of nitrated pyrazole waste?
A7: Dispose of contents and containers in accordance with local, regional, and national regulations.[6][7] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, or sewer systems.[7]
Troubleshooting Guide
Problem: I've noticed the color of my stored compound has changed, or there appears to be crystal growth on the container threads.
-
Solution: Do not handle the container. These changes could indicate decomposition or the formation of unstable, shock-sensitive materials. The compound may be under pressure. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately for assessment and disposal.
Problem: My experiment requires grinding or milling a nitrated pyrazole solid.
-
Solution: Avoid grinding dry material, as this can generate heat, friction, and static electricity, posing an ignition risk. If the experimental procedure requires a reduced particle size, consider wet milling with a compatible, non-reactive solvent to dissipate heat and prevent dust formation. Always use non-sparking tools and ensure all equipment is properly grounded.[7]
Problem: During a reaction scale-up, the mixture is turning a much darker color than expected and the temperature is rising uncontrollably.
-
Solution: This indicates a potential runaway reaction. Immediately activate your lab's emergency shutdown procedure. If it is safe to do so, remove the heat source and apply external cooling (e.g., an ice bath). Alert all personnel in the immediate vicinity and be prepared to evacuate. If the situation cannot be controlled, activate the fire alarm and evacuate the area.
Data Presentation: Thermal Stability of Nitrated Pyrazoles
The thermal stability of nitrated pyrazoles varies significantly based on their specific structure and the number of nitro groups. The following table summarizes decomposition and melting points for select compounds.
| Compound Name | Abbreviation | Melting Point (°C) | Decomposition Temperature (Td) (°C) |
| 3-Nitro-1H-pyrazole | - | -9 | 230 (Boiling Point)[7] |
| 3,5-Dinitropyrazole | 3,5-DNP | 173–174 | 316.8[2] |
| Trinitropyrazole | TNP | - | 260–350[2] |
| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 5 | - | 202[13] |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 7 | - | 218[13] |
Experimental Protocols
Protocol: Decontamination of a Minor Spill of a Solid Nitrated Pyrazole Compound
This protocol outlines the standard procedure for safely cleaning a minor spill (less than 5 grams) of a solid nitrated pyrazole compound.
1. Materials Required:
-
Two pairs of chemical-impermeable gloves (nitrile)
-
Safety goggles and face shield
-
Flame-resistant lab coat
-
Spill control kit containing:
2. Procedure:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access and post a warning sign.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height. If outside a hood, increase ventilation if possible without spreading dust.
-
Don PPE: Put on all required PPE (goggles, face shield, lab coat, double gloves).
-
Contain: Gently cover the spill with a layer of inert absorbent material, starting from the outside and working inwards to prevent the spread of dust.[12]
-
Collect: Carefully scoop the mixture of absorbent and spilled compound into a labeled, leak-proof container or heavy-duty plastic bag.[6] Avoid any actions that could create dust.[7]
-
Decontaminate: Wipe the spill surface with paper towels soaked in soap and water. Place the used towels into the waste container.
-
Dispose: Seal the waste container/bag. Attach a hazardous waste label and arrange for pickup through your institution's EHS department.
-
Doff PPE: Remove PPE carefully, avoiding contact with contaminated surfaces. Place disposable items in the hazardous waste container. Wash hands and arms thoroughly with soap and water.
Mandatory Visualizations
Caption: Workflow for the safe handling of nitrated pyrazole compounds.
Caption: Decision tree for responding to a chemical spill.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. activeagriscience.com [activeagriscience.com]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes for substituted nitropyrazoles, a class of compounds of significant interest in medicinal chemistry and materials science. The following sections detail common synthetic strategies, supported by quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.
Synthesis Route Comparison
The synthesis of substituted nitropyrazoles can be broadly categorized into three main approaches: direct nitration of a pre-existing pyrazole core, rearrangement of an N-nitropyrazole intermediate, and construction of the nitropyrazole ring via cyclocondensation. Each method offers distinct advantages and disadvantages in terms of regioselectivity, substrate scope, and reaction conditions.
| Synthesis Route | Target Product | Starting Material(s) | Reagents and Conditions | Yield (%) | Reaction Time | Temperature (°C) | Reference(s) |
| Direct Nitration | 4-Nitropyrazole | Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | 85 | 1.5 h | 50 | [1] |
| 3,4-Dinitropyrazole | Pyrazole | HNO₃ / Trifluoroacetic anhydride | 41 | Not Specified | 0-5 | [2] | |
| 3-Methyl-4-nitropyrazole | 3-Methyl-1-nitropyrazole | Thermal rearrangement | 93 | Not Specified | 140 | [3] | |
| N-Nitropyrazole Rearrangement | 3-Nitropyrazole | Pyrazole | 1. HNO₃ / H₂SO₄2. n-Octanol (reflux) | 86.6 (nitration)87.8 (rearrangement) | 3.5 h (nitration)Not Specified (rearrangement) | <15 (nitration)185-190 (rearrangement) | [4] |
| 3-Nitropyrazole | Pyrazole | 1. 90% HNO₃ / Ac₂O2. 1,2-Dichlorobenzene (reflux) | 90 (nitration)Quantitative (rearrangement) | Not Specified | Not Specified | [5][6] | |
| 3,4-Dinitropyrazole | 3-Nitropyrazole | Mixed acid (HNO₃/H₂SO₄) | 88 | Not Specified | Not Specified | [5][6] | |
| 3,5-Dinitropyrazole | 3-Nitropyrazole | 1. N-Nitration2. Thermal rearrangement | 71 | Not Specified | Not Specified | [5][6] | |
| Cyclocondensation | Ethyl 1-aryl-4-nitropyrazole-5-carboxylates | Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, Arylhydrazines | Pyridine | Good to Excellent | Not Specified | Not Specified | [1][4][7] |
| 1,3,5-Trisubstituted pyrazoles | N-Arylhydrazones, Nitroolefins | Ethylene glycol (thermal) or TFE/TFA | Moderate to High | Not Specified | Not Specified | [6] | |
| Functionalization | 1-Methyl-4-nitropyrazole | 4-Nitropyrazole | K₂CO₃, Iodomethane in DMF | 80-98 | 14 h | 25 | [3] |
Experimental Protocols
Direct Nitration: Synthesis of 4-Nitropyrazole[1]
This one-pot, two-step method provides an efficient route to 4-nitropyrazole directly from pyrazole.
Step 1: Preparation of Pyrazole Sulfate
-
To a 100 mL four-necked flask equipped with a stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Nitration
-
In a separate 100 mL four-necked flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.
-
While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid to the fuming sulfuric acid, maintaining the temperature between 0 and 10°C to prepare the fuming nitrosulfuric acid.
-
Add the prepared fuming nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate mixture in an ice-water bath.
-
After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.
-
Filter the solid and wash it with ice water.
-
Dry the product under vacuum to obtain 4-nitropyrazole. The product can be further purified by recrystallization from ethyl ether/hexane to achieve a yield of up to 85%.
N-Nitropyrazole Rearrangement: Synthesis of 3-Nitropyrazole[4]
This two-step procedure involves the formation of N-nitropyrazole followed by its thermal rearrangement.
Step 1: Synthesis of N-Nitropyrazole
-
In a suitable reaction vessel, nitrate pyrazole using a mixed acid solution of nitric acid and sulfuric acid.
-
Maintain the reaction temperature below 15°C with constant stirring for 3.5 hours.
-
Upon completion, isolate the N-nitropyrazole product. This step typically yields approximately 86.6%.
Step 2: Rearrangement to 3-Nitropyrazole
-
Reflux the obtained N-nitropyrazole in n-octanol at a temperature of 185-190°C.
-
After the rearrangement is complete, isolate the 3-nitropyrazole product. This step can achieve a yield of up to 87.8%. A notable advantage of this method is that the n-octanol can be recycled without further treatment.
Cyclocondensation: Regioselective Synthesis of N1-Substituted-4-nitropyrazole-5-carboxylates[1][4][7]
This method constructs the substituted nitropyrazole ring from acyclic precursors, offering excellent regioselectivity.
-
Dissolve ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate and a monosubstituted hydrazine (alkyl or aryl) in pyridine.
-
Stir the reaction mixture under appropriate temperature conditions until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, remove the pyridine under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield the desired N1-substituted-4-nitropyrazole-5-carboxylate. This method generally provides good to excellent yields of the N1-isomer.
Synthesis Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to substituted nitropyrazoles.
References
- 1. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the potential biological activity of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile against other functionally substituted pyrazole compounds. Due to the limited publicly available experimental data on this compound, this comparison is based on established structure-activity relationships (SAR) of pyrazoles, focusing on the influence of the 4-nitro and N-cyanoethyl substituents. The guide presents quantitative data from studies on analogous compounds, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Anticipated Biological Profile of this compound
The biological activity of this compound is likely influenced by its two key substituents: the electron-withdrawing 4-nitro group and the N-propanenitrile side chain. The 4-nitro group is known to enhance or modulate various biological activities in heterocyclic compounds, including antimicrobial and anticancer effects. The N-propanenitrile group, a Michael acceptor, could potentially interact with biological nucleophiles, contributing to its overall activity profile.
Comparative Quantitative Data
To contextualize the potential efficacy of this compound, the following tables summarize the reported biological activities of various pyrazole derivatives with relevant substitutions.
Table 1: Anticancer Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyrazole derivative P3C | MDA-MB-231 (TNBC) | 0.25 | [1] |
| Pyrazole derivative P3C | MDA-MB-468 (TNBC) | 0.49 | [1] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 | MCF7 | 2.82 | [2] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 | A549 | 3.15 | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 29 | HepG2 | 10.05 | [2] |
| Pyrazole carbaldehyde derivative 43 | MCF7 | 0.25 | [2] |
| Indole-pyrazole derivative 33 | HCT116 | <23.7 | [2] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative 24 | A549 | 8.21 | [2] |
| Pyrazole derivative 4 | A549 | 5.50 | [3] |
| Curcumin-pyrazole derivative 1 | Melanoma | > CUR | [4] |
| Thieno[2,3-c]pyrazole derivative Tpz-1 | Various (14 lines) | < 1 | [5] |
| Pyrazoline derivative II | MCF-7 | 0.06 | [6] |
| Pyrazolopyridine derivative 19 | HeLa | 4.26 µg/mL | [7] |
TNBC: Triple-Negative Breast Cancer
Table 2: Anti-inflammatory Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Assay | Inhibition (%) | ED50 (µmol/kg) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Carrageenan-induced paw edema | Better than Diclofenac | - | [8] |
| Thiadiazole-pyrazole analogue 6i | Carrageenan-induced paw edema (4h) | 48.1 | - | [9] |
| Bipyrazole 10 | Carrageenan-induced paw edema | - | 35.7 | [10] |
| Pyranopyrazole 27 | Carrageenan-induced paw edema | - | 38.7 | [10] |
Table 3: Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [8] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [8] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [8] |
| N-(trifluoromethylphenyl) pyrazole derivative 28 | MRSA | 0.78 | [11] |
| Pyrazole-thiophene derivative 7b | Various pathogens | 0.22 - 0.25 | [12] |
| Pyrazole derivative 9g | Escherichia coli | 15.6 | [13] |
| Pyrazole derivative 2f & 2g | Staphylococcus aureus | 12.5 | [14] |
| Pyrazole derivative 2f & 2g | Candida albicans | 12.5 | [14] |
Table 4: Antiparasitic Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Parasite | IC50 (µM) | Reference |
| 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative | Leishmania mexicana | ≤ 10 | [15] |
| 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative | Trypanosoma brucei brucei | ≤ 10 | [15] |
| Benzophenone-pyrazole derivative 1c | Cruzain (T. cruzi) | 42.8 | [16] |
| Dihydronaphthoquinone-pyrazole derivative | Trypanosoma brucei rhodesiense | 6.1 | [17] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the design and replication of experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a biphasic inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Procedure:
-
Animal Acclimatization: Acclimatize rodents to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][19]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted antimicrobial agent with the prepared inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating anticancer activity and a common signaling pathway targeted by pyrazole derivatives.
Caption: A typical workflow for evaluating the anticancer activity of a compound.
Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, a comparative analysis of structurally related pyrazole derivatives provides valuable insights into its potential therapeutic applications. The presence of the 4-nitro group suggests a likelihood of significant anticancer and antimicrobial properties. The N-propanenitrile moiety may further modulate this activity and influence the compound's pharmacokinetic profile.
The data and protocols presented in this guide offer a framework for researchers to design and conduct comprehensive studies to elucidate the specific biological activities of this compound. Further investigation is warranted to confirm these predicted activities and to explore the full therapeutic potential of this and other novel pyrazole derivatives.
References
- 1. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Spectroscopic Guide to 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected spectroscopic characteristics of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile and its derivatives. Due to the limited availability of direct experimental data for this specific compound in public literature, this analysis is built upon a comprehensive review of spectroscopic data from closely related pyrazole derivatives, including nitropyrazoles and pyrazole propanenitriles. The information presented herein serves as a predictive tool to aid in the characterization and analysis of this compound class.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic features of this compound, based on data from analogous compounds. These tables are intended to provide a baseline for comparison with experimentally obtained data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification/Comparison |
| Pyrazole C3-H | ~8.0 - 8.5 | ~135 - 140 | The presence of the electron-withdrawing nitro group at C4 will deshield the C3 and C5 protons.[1][2] |
| Pyrazole C5-H | ~8.5 - 9.0 | ~125 - 130 | Similar to C3-H, the C5 proton is deshielded by the nitro group. |
| Pyrazole C4 | - | ~145 - 150 | The carbon bearing the nitro group will be significantly downfield. |
| N-CH₂ | ~4.5 - 5.0 | ~45 - 50 | The methylene group attached to the pyrazole nitrogen will be a triplet. |
| CH₂-CN | ~3.0 - 3.5 | ~15 - 20 | The methylene group adjacent to the nitrile will be a triplet. |
| CN | - | ~115 - 120 | The nitrile carbon typically appears in this region. |
Note: Spectra are predicted for CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are referenced to TMS.
Table 2: Key Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C≡N (Nitrile) | 2240 - 2260 | Medium | A sharp, characteristic peak for the nitrile group. |
| NO₂ (Asymmetric) | 1520 - 1560 | Strong | Characteristic for aromatic nitro compounds.[3][4] |
| NO₂ (Symmetric) | 1340 - 1380 | Strong | Characteristic for aromatic nitro compounds.[3][4] |
| C=C, C=N (Pyrazole Ring) | 1400 - 1600 | Medium-Strong | A series of bands corresponding to the pyrazole ring stretching vibrations.[2] |
| C-H (Aromatic) | 3100 - 3200 | Medium | Stretching vibrations of the C-H bonds on the pyrazole ring. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the propanenitrile chain. |
Table 3: Expected Mass Spectrometry (MS) Fragmentation
| Ion | Predicted m/z | Notes |
| [M]⁺ | 180.05 | The molecular ion peak. |
| [M-NO₂]⁺ | 134.05 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| [M-C₃H₄N]⁺ | 113.02 | Cleavage of the propanenitrile side chain. |
| [C₃H₂N₂O₂]⁺ | 112.01 | Fragment corresponding to the 4-nitropyrazole ring. |
| [C₃H₄N]⁺ | 54.04 | Fragment corresponding to the propanenitrile side chain. |
Note: Predictions are for Electron Ionization Mass Spectrometry (EI-MS).
Table 4: Predicted UV-Vis Spectroscopic Data
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol/Methanol | ~270 - 290 | Moderate to High | π → π* transition of the nitropyrazole chromophore. |
| Acetonitrile | ~265 - 285 | Moderate to High | π → π* transition, may show a slight blue shift compared to protic solvents. |
Note: The position and intensity of the absorption maximum can be influenced by the solvent polarity and the presence of other substituents on the pyrazole ring.[5]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives, based on standard laboratory practices.[1][2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans. Proton decoupling is typically used.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: Use Electron Ionization (EI) at 70 eV for volatile and thermally stable compounds to induce fragmentation and provide structural information. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often providing a strong molecular ion peak.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.
-
Data Analysis: Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel pyrazole derivative.
Caption: A logical workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.
References
- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
comparative study of the reactivity of 3-nitropyrazole and 4-nitropyrazole isomers
An Objective Comparison of the Chemical Reactivity of 3-Nitropyrazole and 4-Nitropyrazole
This guide provides a detailed comparative analysis of the chemical reactivity of two key isomers: 3-nitropyrazole and 4-nitropyrazole. These compounds are crucial intermediates in the synthesis of pharmaceuticals and energetic materials.[1][2] Understanding their distinct reactivity profiles is essential for researchers, scientists, and professionals in drug development and materials science. This document outlines their synthesis, comparative reactivity in various key chemical transformations, and detailed experimental protocols, supported by quantitative data.
Physicochemical Properties
The position of the nitro group on the pyrazole ring significantly influences the physical and chemical properties of the isomers. 4-Nitropyrazole generally exhibits a higher melting point and density compared to its 3-nitro counterpart. The electron-withdrawing nature of the nitro group also affects the acidity of the N-H proton, which is reflected in their pKa values.
| Property | 3-Nitropyrazole | 4-Nitropyrazole | Reference |
| Molecular Formula | C₃H₃N₃O₂ | C₃H₃N₃O₂ | [2][3] |
| Molecular Weight | 113.07 g/mol | 113.07 g/mol | [2][3] |
| Melting Point | 137-140 °C | 160-164 °C | [2][4] |
| Density | ~1.5 g/cm³ | 1.55 g/cm³ | [2][4] |
| pKa | 9.7 | 9.63 (Predicted) | [5] |
Synthesis Pathways
The synthesis of 3-nitropyrazole and 4-nitropyrazole typically starts from pyrazole, but the pathways to each isomer differ in their reaction conditions, particularly in the final nitration or rearrangement step.
// Nodes pyrazole [label="Pyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; n_nitropyrazole [label="N-Nitropyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; three_np [label="3-Nitropyrazole", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; four_np [label="4-Nitropyrazole", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges pyrazole -> n_nitropyrazole [label="Nitration\n(HNO₃/Ac₂O)", color="#4285F4"]; n_nitropyrazole -> three_np [label="Thermal Rearrangement\n(e.g., Benzonitrile, 180°C)", color="#34A853"]; pyrazole -> four_np [label="Direct Nitration\n(fuming HNO₃ / fuming H₂SO₄, 50°C)", color="#EA4335"]; n_nitropyrazole -> four_np [label="Rearrangement\n(H₂SO₄, room temp.)", color="#FBBC05"]; } caption: Synthesis routes for 3-nitropyrazole and 4-nitropyrazole.
Synthesis of 3-Nitropyrazole: The most common method for synthesizing 3-nitropyrazole involves a two-step process. First, pyrazole is nitrated to form N-nitropyrazole using reagents like a nitric acid/acetic anhydride mixture.[6][7] The resulting N-nitropyrazole then undergoes an uncatalyzed, intramolecular thermal rearrangement in a high-boiling solvent such as benzonitrile to yield 3-nitropyrazole.[3][8]
Synthesis of 4-Nitropyrazole: 4-Nitropyrazole can be synthesized via several routes. One efficient method is the direct nitration of pyrazole using a potent nitrating mixture, such as fuming nitric acid and fuming sulfuric acid.[1] This one-pot, two-step method can achieve high yields.[1] Alternatively, 4-nitropyrazole can also be obtained through the rearrangement of N-nitropyrazole in sulfuric acid at room temperature.[4]
Comparative Reactivity
The location of the electron-withdrawing nitro group dictates the reactivity of the pyrazole ring. It deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, with notable differences between the 3- and 4-positions.
| Reaction Type | 3-Nitropyrazole | 4-Nitropyrazole | Key Differences & Supporting Data |
| N-H Acidity | The N-H proton is acidic and can be removed by a base. | The N-H proton is also acidic, with a similar predicted pKa to the 3-nitro isomer. | Both isomers can be readily N-functionalized after deprotonation.[9][10] |
| Electrophilic Substitution | The ring is strongly deactivated. Further nitration can lead to 3,4-dinitropyrazole.[7] | The ring is strongly deactivated. | The nitro group deactivates the pyrazole ring towards electrophilic substitution in both isomers.[4] |
| Nucleophilic Substitution | More susceptible to nucleophilic substitution, particularly at the C5 position, especially in N-substituted derivatives. | Generally less reactive towards nucleophilic substitution of the nitro group. | In N-substituted dinitropyrazoles, the nitro group at the 3-position is regioselectively substituted over the 4-position.[11] This suggests the 3-nitro position activates the ring for SNAr more effectively. |
| Reduction to Amine | The nitro group can be reduced to an amino group using standard methods (e.g., SnCl₂, Ni-Re/hydrazine).[12] | The nitro group is readily reduced to form 4-aminopyrazole.[13] | Reduction is a common transformation for both isomers, often used to synthesize precursors for pharmaceuticals and energetic materials.[13][14] |
| N-Alkylation | Undergoes N-alkylation with various agents after deprotonation.[9] | Readily undergoes N-alkylation. Reaction with agents like iodomethane or 2-bromoethanol proceeds efficiently.[4][9] | Alkylation of N-unsubstituted nitropyrazoles can lead to a mixture of N1 and N2 isomers, though specific conditions can favor one over the other.[13][15] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-1H-pyrazole
This procedure is adapted from the thermal rearrangement of 1-nitropyrazole.
Materials:
-
1-Nitropyrazole (3.45 g, 30.5 mmol)
-
Benzonitrile (33 mL)
-
Hexane
Procedure:
-
A mixture of 1-nitropyrazole and benzonitrile is heated with stirring at 180 °C for 3 hours.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.[3]
-
The mixture is diluted with hexane and stirring is continued for an additional 20 minutes at room temperature.[3]
-
The precipitated solid is collected by filtration to yield 3-nitro-1H-pyrazole.[3]
-
Typical Yield: 91%.[3]
Protocol 2: Synthesis of 4-Nitropyrazole
This procedure describes the direct nitration of pyrazole.
Materials:
-
Pyrazole (8.5 g)
-
Concentrated Sulfuric Acid (15 cm³)
-
Concentrated Nitric Acid (18 cm³, density = 1.4 g/mL)
-
Ice
Procedure:
-
Pyrazole is mixed with concentrated sulfuric acid, pre-cooled to 0 °C.[2]
-
Cold concentrated nitric acid is added slowly while maintaining the low temperature in an ice-salt bath.[2]
-
The reaction mixture is heated under reflux for 3 hours.[2]
-
After cooling to room temperature, an additional nitration mixture (6 cm³ concentrated H₂SO₄ and 6 cm³ HNO₃) is added dropwise.[2]
-
The mixture is heated again under reflux for another 3 hours, then cooled and left to stand overnight.[2]
-
The reaction solution is poured slowly into ice (80 g).[2]
-
The precipitate is collected by filtration, washed with cold water and cold ethanol, and purified by recrystallization from toluene.[2]
-
Typical Yield: 56%.[2] (Note: Optimized procedures using fuming acids can achieve yields up to 85%.[1])
Conclusion
While both 3-nitropyrazole and 4-nitropyrazole are deactivated towards electrophilic attack due to the electron-withdrawing nitro group, their reactivity profiles diverge significantly in nucleophilic substitution reactions. The 3-nitro isomer and its derivatives are generally more susceptible to nucleophilic attack, particularly at adjacent carbon atoms, compared to the 4-nitro isomer. Both isomers are readily N-functionalized and their nitro groups can be reduced to amines, making them versatile building blocks. The choice between these isomers is therefore critically dependent on the desired subsequent transformations, with their distinct electronic properties guiding the synthetic strategy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, a key intermediate in various chemical syntheses. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate an informed selection of the most suitable purity assessment strategy.
Synthesis and Potential Impurities of this compound
The synthesis of this compound is commonly achieved through a Michael addition reaction between 4-nitropyrazole and acrylonitrile. This reaction, while generally efficient, can lead to the formation of several impurities that need to be identified and quantified to ensure the quality of the final product.
Hypothetical Synthesis Reaction:
4-nitro-1H-pyrazole + Acrylonitrile → this compound
Potential Impurities Include:
-
Unreacted 4-nitropyrazole: Incomplete reaction can lead to the presence of the starting pyrazole.
-
Regioisomer (3-(4-nitro-1H-pyrazol-2-yl)propanenitrile): Alkylation of the pyrazole ring can occur at the N2 position, leading to a structural isomer.
-
Polyacrylonitrile: Polymerization of the acrylonitrile starting material can result in oligomeric or polymeric impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an excellent choice for determining the purity of synthesized organic molecules.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A reversed-phase HPLC method is well-suited for the analysis of the moderately polar this compound.
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Presentation: Hypothetical HPLC Analysis Results
Below is a table summarizing the hypothetical results from an HPLC analysis of a synthesized batch of this compound.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.8 | Unreacted 4-nitropyrazole |
| 2 | 6.2 | 98.5 | This compound |
| 3 | 7.1 | 0.7 | 3-(4-nitro-1H-pyrazol-2-yl)propanenitrile |
Purity by HPLC (Area %): 98.5%
Comparison with Alternative Purity Assessment Methods
While HPLC is a robust method, a comprehensive purity assessment often benefits from the use of orthogonal techniques. The following table compares HPLC with other common methods for purity determination.
| Analytical Method | Principle | Purity Result (Hypothetical) | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | 98.5% (Area Normalization) | High resolution and sensitivity; quantitative; widely available. | Requires reference standards for impurity identification; response factors may vary between compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | 98.2% (Area Normalization) | Excellent for volatile impurities and structural elucidation of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification based on the ratio of analyte signals to a certified internal standard. | 98.8% (w/w) | Provides absolute purity without the need for a specific reference standard of the analyte; non-destructive.[1] | Lower sensitivity than chromatographic methods; requires a high-purity internal standard.[1] |
| Differential Scanning Calorimetry (DSC) | Measures the change in heat flow to a sample as a function of temperature to determine purity based on melting point depression.[2] | 99.1 mol% | Provides a measure of absolute purity for crystalline solids; no reference standard needed.[3] | Only applicable to crystalline and thermally stable compounds; less sensitive to amorphous impurities.[4] |
Detailed Methodologies for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.
Expected Results: The GC-MS analysis would provide a chromatogram separating volatile components. The mass spectrum of the main peak corresponding to this compound and any impurities would show characteristic fragmentation patterns, aiding in their identification.[5] The fragmentation of pyrazoles often involves the loss of HCN and N₂.[5]
Quantitative Nuclear Magnetic Resonance (qNMR)
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a precise volume of the deuterated solvent. Transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals of the analyte and the internal standard.
Expected Results: The ¹H NMR spectrum will show distinct signals for the protons of this compound and the internal standard.[1] The purity of the sample is calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and weighed masses.[6]
Differential Scanning Calorimetry (DSC)
Experimental Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Mass: 1-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.
-
Temperature Program: Heat the sample through its melting range.
Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. For an impure sample, the melting peak will be broader and at a lower temperature compared to a pure sample.[7] The purity can be calculated from the shape of the melting curve using the van't Hoff equation.[8] This method is most accurate for purities above 98.5 mol%.[4]
Visualizing the Workflow and Relationships
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. enfanos.com [enfanos.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analytical NMR [magritek.com]
- 7. tainstruments.com [tainstruments.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Confirming the Molecular Weight of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel chemical entities. This guide provides a comparative analysis of the theoretical versus expected experimental molecular weight of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, confirmed by mass spectrometry. Detailed experimental protocols and a discussion of alternative analytical techniques are also presented to support robust compound verification.
Executive Summary
This guide outlines the process for confirming the molecular weight of this compound. The theoretical molecular weight has been calculated based on its chemical formula, C6H6N4O2. While experimental mass spectrometry data for this specific molecule is not publicly available, this guide presents the expected results based on the known fragmentation patterns of similar nitropyrazole compounds. Mass spectrometry is the preferred method for this determination due to its high accuracy and sensitivity. Alternative methods for molecular weight determination are also briefly discussed.
Data Presentation: Theoretical vs. Expected Experimental Molecular Weight
The primary method for confirming the molecular weight of a pure compound is mass spectrometry. The table below compares the calculated theoretical molecular weight with the expected experimental values obtained from mass spectrometry.
| Parameter | Theoretical Value | Expected Experimental Value (Mass Spectrometry) | Notes |
| Molecular Formula | C6H6N4O2 | C6H6N4O2 | Determined from the chemical structure. |
| Average Molecular Weight | 182.14 g/mol | Not directly measured by MS | Useful for stoichiometric calculations. |
| Monoisotopic Mass | 182.0494 Da | m/z of [M+H]+ ≈ 183.0567 | The most abundant isotope mass, which is what is measured by high-resolution mass spectrometry. The expected experimental value is for the protonated molecule. |
| Expected Adducts | N/A | [M+H]+, [M+Na]+, [M+K]+ | Common adducts observed in electrospray ionization (ESI) mass spectrometry. |
Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry
This section details the standard operating procedure for confirming the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Objective: To determine the experimental molecular weight of this compound and compare it with the theoretical value.
Materials:
-
This compound sample
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (for mobile phase modification)
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrospray Ionization (ESI) source
-
Time-of-Flight (TOF) Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
-
Instrument Calibration:
-
Calibrate the TOF mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.
-
-
LC-MS Analysis:
-
Set up the HPLC system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% methanol with 0.1% formic acid).
-
Inject 5 µL of the prepared sample.
-
Run a gradient elution to separate the compound from any potential impurities.
-
The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas Pressure: 35 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: m/z 50-500
-
Data Acquisition: Centroid mode
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the compound of interest based on its retention time.
-
Examine the mass spectrum for this peak.
-
Identify the protonated molecular ion peak ([M+H]+).
-
Compare the measured m/z of the [M+H]+ peak with the theoretical value (183.0567 Da).
-
Look for other common adducts such as [M+Na]+ and [M+K]+ to further confirm the molecular weight.
-
Analyze the fragmentation pattern if MS/MS data is acquired to confirm the structure. Expected fragments would arise from the loss of the nitro group (NO2), nitric oxide (NO), and hydrogen cyanide (HCN).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the workflow for confirming the molecular weight of this compound by mass spectrometry.
Caption: Workflow for Molecular Weight Confirmation by LC-MS.
Comparison with Other Alternatives
While mass spectrometry is the gold standard for molecular weight determination of small molecules, other techniques can also be employed, particularly for polymers or when mass spectrometry is not available.
| Technique | Principle | Advantages | Disadvantages | Applicability to Target Compound |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High accuracy, high sensitivity, provides structural information through fragmentation. | Requires ionization of the sample. | Excellent . |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Can determine molecular weight distribution for polymers. | Provides a relative molecular weight based on calibration standards. | Not suitable for small molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used for molecular weight estimation of polymers through end-group analysis. | Provides detailed structural information. | Not a direct method for molecular weight determination of small molecules. | Not suitable for primary molecular weight confirmation. |
| Light Scattering | Measures the intensity of scattered light to determine the molar mass. | Provides an absolute molecular weight. | Less sensitive than MS, requires higher sample concentrations. | Possible, but less practical and accurate than MS for a small molecule. |
Conclusion
Mass spectrometry is the most effective and accurate method for confirming the molecular weight of this compound. The expected experimental data from ESI-TOF MS should show a protonated molecular ion ([M+H]+) at an m/z value that closely matches the theoretical monoisotopic mass. This, combined with the observation of characteristic adducts and fragmentation patterns, provides unambiguous confirmation of the compound's molecular weight and supports its structural elucidation. For drug development and research professionals, utilizing this robust analytical technique is essential for ensuring the identity and purity of synthesized compounds.
A Comparative Guide to Catalysts in Pyrazole Synthesis: Efficacy, Protocols, and Mechanistic Pathways
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazoles is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, detailed methodologies, and visual representations of reaction pathways to aid in catalyst selection and experimental design.
The synthesis of the pyrazole core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research, leading to the development of a diverse array of catalytic methods. These methods offer significant advantages over traditional synthesis routes, including improved yields, milder reaction conditions, and greater functional group tolerance. This comparison focuses on the efficacy of metal-based catalysts, organocatalysts, and nanocatalysts in promoting pyrazole formation.
Comparative Efficacy of Catalytic Systems
The choice of catalyst profoundly impacts the efficiency and outcome of pyrazole synthesis. The following table summarizes the performance of various catalysts based on key experimental parameters.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Metal-Based | Silver Nitrate (AgNO₃) | N'-benzylidene-4-methylbenzenesulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Dichloroethane | 60 | 12 | up to 99 | [1][2] |
| Ruthenium (II) complexes | 1,3-diols, Hydrazines | Toluene | 110 | 24 | Good | [3][4] | |
| Nickel-based heterogeneous catalyst | Acetophenones, Aldehydes, Hydrazine | Ethanol | Room Temp | 3 | Good to Excellent | [5] | |
| Copper(I) oxide (Cu₂O) | N,N-disubstituted hydrazines, Alkynoates | Dichloromethane | 80 | 12 | Good | [4] | |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Water | 80 | 0.5 | 95 | [1][6] | |
| Organocatalyst | Molecular Iodine (I₂) | Aldehyde hydrazones, Electron-deficient olefins | DMF | 80 | 12 | 35 | [2] |
| Secondary Amines | Carbonyl compounds, Diazoacetates | Dichloromethane | Room Temp | 1-24 | High | [7] | |
| Nanocatalyst | Ag/La-ZnO core-shell | Aryl aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Solvent-free | Room Temp | 10-25 min | Excellent | [8] |
| Magnetic Fe₃O₄@CoFe-LDH | Acetoacetate, Malononitrile, Aldehydes, Hydrazine hydrate | Ethanol | 70 | 0.5 | High | [9] | |
| Graphene Oxide Nanoparticles | 1,3-dicarbonyl compounds, Hydrazine | Ethanol | Reflux | 0.5-1 | High | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Silver-Catalyzed Synthesis of 5-aryl-3-trifluoromethyl Pyrazoles[1]
A mixture of N'-benzylidene-4-methylbenzenesulfonohydrazide (0.5 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (0.6 mmol), silver nitrate (AgNO₃, 10 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol) in dichloroethane (2 mL) is stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated pyrazole derivative.
Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles[1][6]
In a round-bottom flask, a mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO catalyst (10 mol%) in water (5 mL) is stirred at 80 °C for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is filtered, washed with water, and dried. The crude product can be further purified by recrystallization.
Protocol 3: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[5]
To a solution of acetophenone (0.1 mol) and hydrazine (0.1 mol) in ethanol (10 mL), a solid Nickel-based heterogeneous catalyst (10 mol%) is added. The mixture is stirred for 30 minutes at room temperature. Benzaldehyde (0.1 mol) is then added dropwise, and the reaction mixture is stirred for an additional 3 hours. After completion, the product is washed with water and toluene and purified by recrystallization from methanol or column chromatography.
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures can provide a deeper understanding of the synthesis process. The following diagrams were generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
Validating a Novel HPLC-UV Method for Nitropyrazole Analysis: A Comparative Guide
For researchers and professionals in drug development, the validation of analytical methods is a critical step to ensure the accuracy, reliability, and consistency of quantitative data. This guide provides a comparative overview of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of nitropyrazole compounds, benchmarked against an alternative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended to assist in the selection of the appropriate analytical technique based on performance characteristics and experimental requirements.
Method Performance Comparison
The choice of an analytical method for quantifying nitropyrazole compounds is contingent upon the specific needs of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the instrumentation available. The following table summarizes key performance parameters for a new HPLC-UV method compared to a highly sensitive LC-MS/MS method, providing a foundation for an objective comparison.
| Parameter | New HPLC-UV Method | Alternative LC-MS/MS Method |
| Linearity (R²) | > 0.999[1][2] | > 0.998[2] |
| Accuracy (% Recovery) | 98-102%[1] | 94-107%[2] |
| Precision (% RSD) | < 2%[1] | < 7%[2] |
| Limit of Detection (LOD) | ~2 µg/mL | 0.6–10.0 ng/mL[2] |
| Limit of Quantification (LOQ) | ~7 µg/mL | 1.25–1250 ng/mL[2] |
Analytical Method Validation Workflow
The validation of a new analytical method is a systematic process that ensures the procedure is suitable for its intended purpose. The workflow begins with the development and optimization of the method, followed by a comprehensive validation of its performance parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH), before it can be implemented for routine analysis.
Experimental Protocols
Detailed methodologies for the new HPLC-UV method and the alternative LC-MS/MS technique are provided below. These protocols serve as a foundational guide and may require further optimization based on the specific nitropyrazole compound and sample matrix.
New Method: Reversed-Phase HPLC-UV
This robust method is designed for the accurate quantification of nitropyrazole compounds in bulk drug substances and simple formulations.
1. Reagents and Materials:
-
Nitropyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (Analytical grade)[3]
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.[3] A gradient can be used, for example: 0-5 min: 10% Acetonitrile; 5-20 min: 10-80% Acetonitrile; 20-25 min: 80% Acetonitrile; 25.1-30 min: 10% Acetonitrile.[3]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific nitropyrazole compound (e.g., 285 nm for 4-Nitropyrazole).[4]
4. Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the nitropyrazole reference standard and dissolve in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 2.5 - 50 µg/mL).[1]
-
Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the established linear range. For formulations, an extraction step may be necessary.[1]
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and is ideal for the analysis of nitropyrazole compounds at trace levels, particularly in complex matrices like biological fluids or soil extracts.[5]
1. Reagents and Materials:
-
Nitropyrazole reference standard
-
Internal standard (e.g., a heavy-isotope labeled version of the analyte)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Perfluorooctanoic acid or Formic acid (LC-MS grade)
-
NaOH (for sample extraction)[5]
2. Instrumentation:
-
LC-MS/MS system with an Electrospray Ionization (ESI) source
-
Reversed-phase column (e.g., C18 or Biphenyl, 50 mm x 3 mm, 2.6 µm)[5]
-
Data acquisition and processing software
3. Chromatographic and MS Conditions:
-
Mobile Phase: A: 0.01% Perfluorooctanoic acid in water, B: Methanol.[5] A gradient elution is typically used.
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 1-5 µL[5]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[2]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[2] For example, for 3,4-dimethyl-1H-pyrazole (DMP), a transition of m/z 97.4→56.2 can be used for quantification.[5]
4. Sample Preparation (example for soil):
-
Spike the sample with the internal standard.[5]
-
Add 0.1 mL of 5 M NaOH and 5 mL of acetonitrile.[5]
-
Vortex mix for 10 minutes and centrifuge.[5]
-
Add a salt mixture (e.g., NaCl/MgSO4) to remove water, vortex, and centrifuge again.[5]
-
Transfer the acetonitrile extract to a new vial and evaporate to dryness under nitrogen.[5]
-
Reconstitute the residue in methanol (e.g., 300 µL) and centrifuge at high speed.[5]
-
Analyze the supernatant by LC-MS/MS.[5]
References
Comparative Analysis of Structure-Activity Relationships in Pyrazole-Based Compounds: Insights for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile analogs are not extensively available in the public domain, a comprehensive analysis of related pyrazole derivatives provides valuable insights into the key structural features influencing their biological activity. This guide synthesizes findings from broader SAR studies on nitropyrazoles and N-substituted pyrazoles to inform the rational design of novel analogs with potential therapeutic applications.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The biological profile of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring.
General Structure-Activity Relationships of Substituted Pyrazoles
The following table summarizes the general influence of substituents at various positions on the pyrazole ring, gleaned from studies on diverse classes of pyrazole-containing compounds. This information can serve as a foundational guide for predicting the impact of modifications to the this compound scaffold.
| Position | Substituent Type | General Effect on Biological Activity | Key Insights |
| N1 | Alkyl, Aryl, Cyanoethyl | Influences pharmacokinetic properties and can interact with specific binding pockets. The cyanoethyl group may act as a hydrogen bond acceptor or be involved in metabolic transformations. | The propanenitrile group in the target scaffold is critical for defining its interaction with biological targets. Modifications to the length or nature of this chain are likely to significantly impact activity. |
| C3 | Aryl, Heteroaryl | Often a key pharmacophoric element. Substitution on the aryl ring can modulate potency and selectivity. | In the target scaffold, this position is unsubstituted. Introduction of small alkyl or substituted aryl groups could explore new binding interactions. |
| C4 | Nitro, Halogen, Amino | The electron-withdrawing nitro group significantly influences the electronic properties of the pyrazole ring, potentially enhancing interactions with target proteins.[6] | The 4-nitro group is a defining feature of the target compound. Its replacement with other electron-withdrawing or -donating groups would be a primary focus of SAR studies to probe electronic requirements for activity. |
| C5 | Aryl, Alkyl | Can influence steric interactions within the binding site. | Similar to the C3 position, this position is unsubstituted in the parent structure. Introducing substituents here could modulate the compound's steric profile and biological activity. |
Experimental Protocols
The evaluation of novel this compound analogs would necessitate a battery of standardized in vitro and in vivo assays to determine their biological activity and pharmacological profile. Below are representative protocols for key experiments.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
2. Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)
-
Objective: To assess the inhibitory effect of the compounds on cyclooxygenase-2 (COX-2) enzyme activity.
-
Methodology:
-
A commercially available COX-2 inhibitor screening assay kit is used.
-
The test compounds at various concentrations are pre-incubated with purified COX-2 enzyme.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.
-
The production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, is measured, often via a colorimetric or fluorometric method as per the kit's instructions.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[2]
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial or fungal strains.
-
Methodology:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Logical Flow of a Structure-Activity Relationship Study
The following diagram illustrates a typical workflow for conducting an SAR study on a novel chemical scaffold like this compound.
Caption: Workflow for a typical SAR study.
References
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors | MDPI [mdpi.com]
- 6. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile as a hazardous chemical waste. The proper disposal of this compound is critical for laboratory safety and environmental protection. Due to the presence of a nitro group and a nitrile group, this substance should be handled with care, assuming it may possess toxic and potentially reactive properties. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
This guide provides a detailed framework for the safe handling and disposal of this compound, based on best practices for managing nitrated organic compounds and nitriles in a research environment.
I. Hazard Assessment and Chemical Profile
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its hazard assessment is necessary. The primary hazards are associated with its functional groups:
-
Nitrated Organic Compounds: These compounds can be sensitive to heat, shock, or friction and may have explosive properties. They are often toxic and can be environmental hazards.
-
Nitrile Compounds: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They may release hydrogen cyanide upon decomposition or reaction with acids.
-
Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities and potential toxicities.
Therefore, this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following minimum PPE is required:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides protection against skin contact. Contaminated gloves should be disposed of as hazardous waste.[1] |
| Eye Protection | Safety goggles or glasses | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes | Protects feet from spills.[1] |
III. Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to minimize inhalation of any vapors.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently sweep up the material to avoid creating dust.
-
Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
IV. Standard Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste in a designated container.
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations if in a solution.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
3. Storage:
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
The container must be kept closed except when adding waste.[2]
4. Waste Pickup and Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are trained and equipped to do so and it is part of an established institutional protocol.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
V. Rationale for Treating as Hazardous Waste
The decision to handle this compound as hazardous waste is based on the potential risks associated with its chemical structure.
Caption: Rationale for treating the compound as hazardous waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Essential Safety Protocols for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
For Immediate Implementation: This document outlines critical safety and logistical procedures for handling 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in a laboratory setting. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate potential risks.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of its structural components: nitroarenes and nitriles. A conservative approach is essential. Aromatic nitro compounds are noted for their potential toxicity, including mutagenic and carcinogenic effects, and can be absorbed through the skin.[1][2] Nitriles also present toxicological risks. Therefore, stringent safety measures are required.
Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of Personal Protective Equipment. A comprehensive PPE strategy is mandatory for all personnel handling this compound.
Minimum PPE Requirements:
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[3] Given the potential for skin absorption of nitro compounds, double-gloving is recommended, especially for tasks with a higher risk of splashing.[2][3] Gloves must be removed immediately if contact with the chemical is suspected, and hands should be washed thoroughly before donning new gloves.[3][4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, for procedures involving potential splashes or the handling of powders that could become airborne, chemical safety goggles and a face shield are mandatory.[3]
-
Protective Clothing: A lab coat is required for all procedures.[5] For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. All personal protective equipment must remain in the laboratory to prevent cross-contamination.[5]
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[3][5]
Summary of Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Recommended for Splash/Powder Hazard |
| Hand Protection | Single pair of disposable nitrile gloves | Double-gloving with nitrile gloves |
| Eye/Face Protection | Safety glasses with side-shields | Chemical safety goggles and a face shield |
| Body Protection | Lab coat | Chemically resistant apron over a lab coat |
| Foot Protection | Closed-toe shoes | Closed-toe shoes |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:
Experimental Protocol Steps:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Ensure a chemical spill kit is readily accessible.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
All manipulations of the solid compound or its solutions must be performed within a chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
When weighing the solid, use a draft shield or perform the task in a powder-containment hood if available.
-
Prepare solutions in the fume hood, adding the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste, including contaminated weigh paper and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste disposal protocols.[9]
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, that is contaminated or potentially contaminated must be disposed of as hazardous waste.[8]
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][8] All waste must be handled and disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.[6] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream management.[9]
References
- 1. svedbergopen.com [svedbergopen.com]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
